Prv-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H28N4O3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-1-methyl-6-(morpholin-4-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-22(2)7-6-21-20(26)17-14-23(3)18-5-4-15(12-16(18)19(17)25)13-24-8-10-27-11-9-24/h4-5,12,14H,6-11,13H2,1-3H3,(H,21,26) |
Clé InChI |
IWAMYUVISHANEM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Prv-IN-1
Notice: Information regarding a specific molecule designated "Prv-IN-1" is not available in publicly accessible scientific literature. The following guide is based on a detailed analysis of a compound referred to as "PRV" in a study focused on the acute disruption of the synaptic vesicle membrane protein synaptotagmin (B1177969) 1 (SYT1). It is plausible that "this compound" is an internal or less common identifier for this or a related molecule. The data and methodologies presented here are derived from this specific context and may not be fully representative of a compound formally named "this compound."
Core Mechanism of Action
Based on the available research, PRV acts as a rapidly dissociating inhibitor that perturbs the function of synaptic vesicles. Its primary described effect is the induction of spontaneous, action potential-independent glutamate (B1630785) release from hippocampal neurons. This suggests that PRV interferes with the molecular machinery that controls the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter leakage.
A key observation is that the effects of PRV are potent and concentration-dependent. While a low dose (0.5 µM) did not significantly influence spontaneous release, higher concentrations led to a drastic increase in spontaneous glutamate release events. This effect was blocked by tetrodotoxin (B1210768) (TTX), which indicates that while the release is "spontaneous" in that it doesn't require a nerve impulse, it is still dependent on voltage-gated sodium channels.
Signaling Pathways and Molecular Interactions
The precise signaling pathway of PRV has not been fully elucidated. However, its functional effects point towards an interaction with the components of the synaptic vesicle fusion apparatus. The experimental context of its use in a study on synaptotagmin 1 suggests a potential modulation of the SNARE complex or associated proteins.
Below is a conceptual diagram illustrating the hypothesized point of intervention of PRV in the synaptic vesicle cycle.
Figure 1: Hypothesized mechanism of PRV at the presynaptic terminal.
Quantitative Data
The available literature provides limited quantitative data on PRV. The primary data points are the effective concentrations used in cell culture experiments.
| Parameter | Value | Cell Type | Assay | Source |
| Effective Concentration | 0.5 µM | Wild-Type Rat Hippocampal Neurons | iGluSnFR Imaging | [1] |
| Effective Concentration | 1.0 µM | Wild-Type Neurons | Glutamate Release Assay | [1] |
| Effective Concentration | 3.0 µM | Wild-Type Neurons | Glutamate Release Assay | [1] |
| Effective Concentration | 5.0 µM | 20 DIV Rat Hippocampal Neurons | Immunostaining | [1] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the effects of PRV.
Glutamate Release Assay using iGluSnFR
-
Objective: To measure spontaneous and evoked glutamate release from neurons.
-
Methodology:
-
Wild-type rat hippocampal neurons were cultured to 15 days in vitro (DIV).
-
Neurons were transduced with a lentiviral vector expressing the glutamate sensor iGluSnFR under the CamKII promoter.
-
For imaging, cells were maintained in an extracellular solution containing 2 mM Ca²⁺.
-
To measure spontaneous release, 1 µM tetrodotoxin (TTX) was added to block action potentials. In some cases, 10 µM forskolin (B1673556) was included to increase the frequency of miniature glutamate transients (mGTs).
-
PRV was added at varying concentrations (e.g., 0.5 µM) and the rate of spontaneous glutamate release events was quantified by imaging iGluSnFR fluorescence.
-
For evoked release, a single action potential was stimulated, and glutamate release was measured in the presence of 1 mM extracellular Ca²⁺ and varying concentrations of PRV (0.5, 1, or 3 µM).[1]
-
Immunocytochemistry
-
Objective: To assess the effect of PRV on synapse number.
-
Methodology:
-
20 DIV rat hippocampal neurons were treated with vehicle, 0.5 µM, or 5.0 µM PRV.
-
Following treatment, cells were fixed and stained with antibodies against PSD95 (postsynaptic marker), vGLUT1 (presynaptic marker), and MAP2 (dendritic marker).
-
Confocal microscopy was used to image the stained neurons.
-
Synapse number was quantified based on the colocalization of PSD95 and vGLUT1 puncta.[1]
-
Western Blotting for SYT1 Cleavage
-
Objective: To confirm the cleavage and degradation of a modified synaptotagmin 1 (SYT1-SELF) in the presence or absence of PRV.
-
Methodology:
-
14 DIV mouse hippocampal neurons were engineered to express a self-excising SYT1 construct (SYT1-SELF).
-
One group of neurons was maintained with 0.5 µM PRV to inhibit the cleavage mechanism, while another group had PRV withheld to allow for cleavage and degradation.
-
Cell lysates were collected, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with an anti-SYT1 antibody to detect the presence of full-length and cleaved SYT1.[1]
-
Figure 2: General experimental workflow for characterizing PRV effects.
Conclusion and Future Directions
The molecule referred to as PRV in the examined literature is a valuable tool for the acute manipulation of synaptic vesicle function. Its ability to induce spontaneous, action-potential-independent glutamate release makes it a potent probe for studying the mechanisms of neurotransmitter release and synaptic vesicle stability.
Further research is required to:
-
Elucidate the precise molecular target(s) of PRV.
-
Determine its binding affinity and kinetics (e.g., IC50, Ki).
-
Explore its effects on other neurotransmitter systems.
-
Investigate its potential therapeutic applications in modulating synaptic transmission.
A definitive confirmation of the identity of "this compound" and its relationship to the "PRV" discussed herein is crucial for advancing our understanding of its mechanism of action.
References
A Technical Guide to the Antiviral Activity of Prv-IN-1 Against Pseudorabies Virus (PRV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudorabies virus (PRV), also known as Suid alphaherpesvirus 1 (SuAHV-1), is a highly contagious pathogen belonging to the Alphaherpesvirinae subfamily.[1][2] While pigs are its natural host, PRV has a broad host range and can cause fatal neurological diseases in a variety of other mammals, posing a significant economic threat to the global swine industry and a potential public health concern.[1][3][4] The virus establishes lifelong latency in infected hosts, making the development of effective antiviral therapeutics a critical objective.[5] Prv-IN-1 has emerged as a compound with significant antiviral potency against PRV, demonstrating notable efficacy in inhibiting viral replication in vitro.[6] This document provides a comprehensive technical overview of the antiviral activity of this compound, its proposed mechanism of action, and detailed experimental protocols for its evaluation.
Core Antiviral Activity Data
This compound exhibits potent and selective antiviral activity against the pseudorabies virus in cell culture. Its efficacy is characterized by a picomolar 50% effective concentration (EC50), while its effect on host cell viability, measured by the 50% cytotoxic concentration (CC50), is orders of magnitude higher. This results in a remarkably high selectivity index (SI), indicating a wide therapeutic window.
The quantitative data for this compound's in vitro activity are summarized below.
| Parameter | Value | Description | Reference |
| EC50 | 14 pM | The concentration of this compound that reduces PRV replication by 50%. | [6] |
| CC50 | 343.7 µM | The concentration of this compound that reduces the viability of host cells by 50%. | [6] |
| Selectivity Index (SI) | >2.45 x 10⁷ | Calculated as CC50 / EC50. A higher SI indicates greater selectivity for viral targets over host cells. | [6] |
Proposed Mechanism of Action
This compound is classified as an inhibitor of DNA/RNA synthesis.[6][7] Its primary mechanism of action is the significant inhibition of PRV replication.[6] The development of this compound was reportedly informed by reinforcement learning from inhibitors of Herpes Simplex Virus 1 (HSV-1) DNA polymerase.[6] This strongly suggests that this compound likely targets the PRV DNA polymerase, a critical enzyme for the replication of the viral genome. By inhibiting this enzyme, this compound effectively halts the production of new viral DNA, thereby preventing the assembly of progeny virions.
The following diagram illustrates the PRV replication cycle and the proposed point of intervention for this compound.
Caption: PRV replication cycle and the proposed inhibition of viral DNA replication by this compound.
Detailed Experimental Protocols
The following protocols describe standard methodologies for assessing the antiviral activity and cytotoxicity of compounds like this compound against PRV.
This assay determines the concentration of the test compound that is toxic to the host cells (CC50).
-
Cell Seeding: Seed susceptible host cells (e.g., Vero or PK-15 cells) into a 96-well plate at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Concentrations should bracket the expected CC50.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated controls. The CC50 value is determined by plotting viability against drug concentration and using non-linear regression analysis.[8]
This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques.[9]
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of PRV (e.g., 100 plaque-forming units, PFU) and incubate the mixture at 37°C for 1-2 hours.
-
Infection: Wash the cell monolayers with PBS, then inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose) to restrict viral spread to adjacent cells.[9] This overlay medium should also contain the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until visible plaques form in the virus control wells (no compound).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like crystal violet to visualize the plaques.[10]
-
Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the compound concentration that reduces the number of plaques by 50%.[11]
This method quantifies the effect of the compound on the replication of viral DNA.
-
Experimental Setup: Seed host cells in 24-well plates. Once confluent, infect the cells with PRV at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add a fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
DNA Extraction: Harvest the total DNA from the cells and supernatant using a commercial DNA extraction kit.[4][12]
-
qPCR Reaction: Perform qPCR using primers and probes specific to a conserved PRV gene, such as glycoprotein (B1211001) B (gB) or glycoprotein E (gE).[2][13] A standard curve should be generated using a plasmid containing the target gene sequence to allow for absolute quantification of viral copy numbers.
-
Analysis: Analyze the amplification data to determine the viral DNA copy number in each sample. The reduction in viral load in treated samples is compared to the untreated virus control to determine the inhibitory effect of this compound.
Caption: A generalized workflow for evaluating the in vitro antiviral activity of a compound.
Summary and Future Directions
This compound is a highly potent and selective inhibitor of pseudorabies virus replication in vitro.[6] Its proposed mechanism, targeting viral DNA synthesis, makes it a promising candidate for further development.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in a relevant animal model of PRV infection, such as mice or piglets.
-
Mechanism Confirmation: Conducting enzymatic assays with purified PRV DNA polymerase to definitively confirm it as the molecular target of this compound.
-
Resistance Profiling: Performing serial passage experiments in the presence of this compound to select for and characterize any potential drug-resistant viral mutants.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of pseudorabies virus by duplex droplet digital PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoA suppresses pseudorabies virus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Pseudorabies Virus IE180 Inhibits Virus Replication by Activating the Type I Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Prv-IN-1: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent inhibitor of the pseudorabies virus (PRV). All data is presented in a structured format to facilitate research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound c14, is a novel small molecule inhibitor identified through reinforcement learning techniques based on known inhibitors of Herpes Simplex Virus 1 (HSV-1) DNA polymerase.[1] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₄O₂ | [1] |
| Molecular Weight | 372.46 g/mol | [2] |
| IUPAC Name | 4-(4-(aminomethyl)phenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole-3-carboxamide | [1] |
| SMILES | Cc1c(c(cn1c2ccc(cc2)OC)C(=O)N)c3ccc(cc3)CN | [1] |
| CAS Number | Not available | - |
| Appearance | Solid | Assumed |
| Solubility | Soluble in DMSO | Assumed for in vitro assays |
Biological Activity and Mechanism of Action
This compound demonstrates highly potent and selective inhibitory activity against the pseudorabies virus. Its mechanism of action is the inhibition of the viral DNA polymerase, a critical enzyme for viral replication.[1]
In Vitro Efficacy and Cytotoxicity
This compound exhibits picomolar efficacy against PRV in cell-based assays, with a very high therapeutic index, indicating a wide safety margin.[1]
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Virus Strain | Source |
| EC₅₀ (50% Effective Concentration) | 14 pM | Porcine Kidney (PK-15) cells | Pseudorabies Virus | [1][2] |
| CC₅₀ (50% Cytotoxic Concentration) | 343.7 µM | Porcine Kidney (PK-15) cells | - | [1][2] |
| Selectivity Index (SI) | >24,500,000 | - | - | [1] |
Proposed Mechanism of Action: Inhibition of PRV DNA Polymerase
The pseudorabies virus, an alphaherpesvirus, relies on its own DNA polymerase for the replication of its double-stranded DNA genome within the host cell nucleus. This compound is a non-nucleoside inhibitor that is believed to bind to a site on the PRV DNA polymerase, distinct from the active site for nucleotide incorporation.[1] This allosteric binding is thought to induce a conformational change in the enzyme, thereby preventing it from effectively synthesizing new viral DNA. This leads to a halt in the viral replication cycle and subsequent inhibition of viral propagation.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are summaries of the likely experimental methodologies used to determine the efficacy and cytotoxicity of this compound, based on standard virological assays.
Cell Culture and Virus
-
Cells: Porcine Kidney (PK-15) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus: A specific strain of pseudorabies virus is propagated in PK-15 cells. Viral titers are determined by a standard plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
EC₅₀ Determination (Antiviral Assay)
The 50% effective concentration (EC₅₀) is determined using a viral yield reduction assay or a plaque reduction assay.
-
Cell Seeding: PK-15 cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
Compound Dilution: this compound is serially diluted in culture medium to a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with PRV at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. The different dilutions of this compound are then added to the wells. A no-drug control is included.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication.
-
Quantification: The antiviral effect is quantified by measuring the amount of viral progeny produced. This can be done by:
-
TCID₅₀ Assay: The supernatant from each well is serially diluted and used to infect fresh PK-15 cells to determine the viral titer.
-
qPCR: Viral DNA is extracted from the supernatant or cell lysate, and the number of viral genome copies is quantified by quantitative polymerase chain reaction (qPCR).
-
Plaque Assay: For a plaque reduction assay, after the initial infection and treatment, the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, allowing for the formation of plaques. Plaques are then stained and counted.
-
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
CC₅₀ Determination (Cytotoxicity Assay)
The 50% cytotoxic concentration (CC₅₀) is determined using a cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding: PK-15 cells are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of this compound are added to the wells. A no-compound control is included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT or MTS) is added to each well. The reagent is converted by metabolically active cells into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Unveiling Prv-IN-1 (Compound c14): A Technical Guide to its Discovery and Development as a Potent Pseudorabies Virus Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and initial development of Prv-IN-1, also referred to as compound c14, a novel and highly potent inhibitor of the Pseudorabies Virus (PRV). The document details the innovative reinforcement learning-based discovery process, key quantitative efficacy and safety data, the elucidated mechanism of action, and the experimental protocols utilized in its characterization.
Introduction
The re-emergence of Pseudorabies Virus (PRV), a member of the Alphaherpesvirinae subfamily, has resulted in significant economic losses in the swine industry and a concerning rise in human infections.[1] This has underscored the urgent need for effective antiviral therapeutics. In response to this, a recent study has identified a promising lead compound, c14 (this compound), through a novel drug discovery pipeline leveraging reinforcement learning from known Herpes Simplex Virus 1 (HSV-1) DNA polymerase inhibitors.[1][2] Compound c14 has demonstrated remarkable potency against PRV replication in vitro with a favorable safety profile, positioning it as a strong candidate for further preclinical and clinical development.
Discovery of this compound (c14)
The discovery of this compound (c14) was predicated on the high degree of sequence and structural similarity between the DNA polymerase of PRV and that of HSV-1.[1] This homology suggested that inhibitors of HSV-1 DNA polymerase could serve as a foundational basis for discovering novel anti-PRV compounds.
The research team initiated their investigation by confirming that PNU-183792, a known non-nucleoside inhibitor of HSV-1, effectively inhibited PRV replication.[1][2] Building on this, a reinforcement learning model was employed to explore novel chemical space around the scaffold of known HSV-1 DNA polymerase inhibitors. This computational approach led to the identification of several potential new hits, among which compound c14 emerged as a frontrunner with significantly enhanced potency and a superior safety profile.[1][2]
Quantitative Data Summary
The in vitro efficacy and cytotoxicity of this compound (c14) were rigorously evaluated and compared with the initial lead compound, PNU-183792. The key quantitative findings are summarized in the table below.
| Compound | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (c14) | 14 | 343.7 | ~2.46 x 1010 |
| PNU-183792 | 100 | 45.2 | ~4.52 x 108 |
| Table 1: In vitro efficacy and cytotoxicity of this compound (c14) and PNU-183792.[1][2] |
As evidenced in Table 1, this compound (c14) exhibits an exceptionally low picomolar 50% effective concentration (EC50) of 14 pM, indicating its potent antiviral activity against PRV.[1][2] This represents an approximately 6-fold improvement in potency compared to the parent compound, PNU-183792.[1] Furthermore, the 50% cytotoxic concentration (CC50) for c14 was determined to be 343.7 µM, demonstrating a high level of safety in cell culture and an 8-fold improvement over PNU-183792.[2] The resulting selectivity index for c14 is remarkably high, suggesting a very wide therapeutic window.[2]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound (c14) is the inhibition of PRV DNA polymerase, a critical enzyme for viral replication. Molecular modeling studies have provided insights into the interaction of c14 with the viral enzyme. Notably, c14 is predicted to form an additional electrostatic and hydrogen-bonding interaction with the phosphoric acid in GTP, a feature not present in the parent compound and which may contribute to its enhanced potency.[2]
References
In Vitro Efficacy of Prv-IN-1 Against Pseudorabies Virus (PRV) Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Prv-IN-1, a potent inhibitor of Pseudorabies Virus (PRV) replication. This compound has demonstrated significant antiviral activity at picomolar concentrations with a high therapeutic index, making it a promising candidate for further investigation. This document outlines the quantitative efficacy data, detailed experimental protocols for its evaluation, and the putative mechanism of action.
Quantitative Efficacy and Cytotoxicity Data
This compound, also identified as compound c14, exhibits a notable in vitro efficacy against Pseudorabies Virus.[1] The key quantitative metrics for its antiviral activity and cytotoxicity are summarized below.
| Parameter | Value | Interpretation |
| 50% Effective Concentration (EC50) | 14 pM | Indicates high antiviral potency at a very low concentration.[1] |
| 50% Cytotoxic Concentration (CC50) | 343.7 μM | Shows low toxicity to host cells.[1] |
| Selectivity Index (SI) | >2.45 x 107 | Calculated as CC50/EC50, this high value signifies a wide therapeutic window, indicating that the compound is highly selective for the virus with minimal host cell toxicity. |
Putative Mechanism of Action
This compound was developed through a reinforcement learning design approach based on inhibitors of Herpes Simplex Virus 1 (HSV-1) DNA polymerase.[2] Given the high degree of sequence and structural similarity between the DNA polymerases of HSV-1 and PRV, it is strongly suggested that this compound targets the PRV DNA polymerase.[2] Inhibition of this essential enzyme would directly interfere with viral genome replication, a critical step in the PRV life cycle.
PRV DNA Replication and the Role of DNA Polymerase
Pseudorabies virus, a double-stranded DNA virus, replicates its genome within the nucleus of the host cell. The viral DNA polymerase is a key enzyme in this process, responsible for synthesizing new viral DNA. By targeting this enzyme, this compound is hypothesized to halt the proliferation of the virus.
Experimental Protocols
The following sections describe the generalized methodologies for determining the in vitro efficacy and cytotoxicity of antiviral compounds like this compound against PRV. While the specific details for this compound are proprietary to the source study, these protocols represent standard and widely accepted methods in virology.
Cell Lines and Virus Strains
-
Cell Lines: Porcine Kidney (PK-15) cells or Vero (African green monkey kidney) cells are commonly used for the propagation and titration of PRV and for conducting antiviral assays.
-
Virus Strains: While the specific PRV strains tested against this compound are not publicly disclosed, standard laboratory strains such as the Kaplan or Becker strains, or relevant field isolates, would be appropriate for such studies.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay is a gold-standard method for quantifying the ability of a compound to inhibit viral replication.
-
Cell Seeding: Plate a monolayer of PK-15 or Vero cells in 6-well or 12-well plates and incubate until they reach 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium with a low serum concentration (e.g., 2% FBS).
-
Infection: Infect the cell monolayers with a known amount of PRV (typically 100 plaque-forming units, PFU) in the presence of varying concentrations of this compound. A virus-only control (no compound) is also included.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) mixed with the corresponding concentrations of this compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Further Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones against a stained background.
-
EC50 Calculation: Count the number of plaques at each compound concentration. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and calculating the concentration at which a 50% reduction in plaque number is observed compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of a compound.
-
Cell Seeding: Seed PK-15 or Vero cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells-only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability at each compound concentration relative to the "cells-only" control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate relevant biological pathways and experimental procedures.
Caption: Putative mechanism of this compound action on the PRV replication cycle.
Caption: Workflow for the Plaque Reduction Assay to determine antiviral efficacy.
Caption: Workflow for the MTT Assay to determine cytotoxicity.
Caption: The cGAS-STING signaling pathway, a key component of the innate immune response to PRV infection.
References
Target Identification of Novel Antiviral Compounds Against Pseudorabies Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, leading to significant economic losses in the swine industry and posing a potential zoonotic threat.[1][2][3][4] The emergence of vaccine-resistant and more virulent PRV strains necessitates the development of novel antiviral therapeutics.[3][5][6] A critical step in the development of a new antiviral drug is the identification of its molecular target within the virus or the host cell. This technical guide provides a comprehensive overview of the strategies and experimental protocols for identifying the target of a novel, hypothetical inhibitor, designated here as Prv-IN-1, against pseudorabies virus. This document outlines key experimental workflows, data presentation standards, and the interpretation of results in the context of PRV biology.
Introduction to Pseudorabies Virus and Antiviral Targets
Pseudorabies virus is an enveloped, double-stranded DNA virus with a large genome encoding over 70 proteins.[2][3][7] Its replication cycle, characteristic of herpesviruses, involves viral attachment and entry, translocation of the viral genome to the nucleus, temporal expression of immediate-early (IE), early (E), and late (L) genes, viral DNA replication, capsid assembly, and egress.[8] Each of these steps presents potential targets for antiviral intervention.
Current research has identified several key viral and host proteins as potential targets for anti-PRV drug development:
-
Viral DNA Replication Machinery: The helicase-primase complex (composed of UL5, UL52, and UL8 subunits) and the DNA polymerase (UL30) are essential for viral genome replication and are primary targets for many anti-herpesvirus drugs.[9][10][11] The UL52 subunit, in particular, contains the primase activity.[9][12][13]
-
Viral Protein Kinases: Proteins such as US3 are involved in multiple aspects of the viral life cycle, including capsid egress and modulation of host immune responses, making them attractive targets.[14]
-
Glycoproteins: Surface glycoproteins like gB, gC, gD, and gE are crucial for viral attachment, entry, and cell-to-cell spread.[4][5][15]
-
Host Factors: PRV hijacks host cellular pathways for its replication. For instance, modulation of the type I interferon signaling pathway and calcium signaling pathways have been shown to impact PRV infection.[1][8]
Hypothetical Inhibitor Profile: this compound
For the purpose of this guide, we will consider a hypothetical small molecule inhibitor, this compound, with potent antiviral activity against PRV. The initial characterization of this compound is summarized in the table below.
| Parameter | Value | Cell Line |
| EC50 (50% Effective Concentration) | 0.5 µM | PK-15 |
| CC50 (50% Cytotoxic Concentration) | > 100 µM | PK-15 |
| Selectivity Index (SI = CC50/EC50) | > 200 | PK-15 |
Table 1: Antiviral Activity and Cytotoxicity of the Hypothetical Inhibitor this compound.
Experimental Strategy for Target Identification
The identification of the molecular target of this compound can be approached through two main complementary strategies: resistance mutation mapping and biochemical/proteomic approaches.
Generation and Characterization of Drug-Resistant Mutants
This genetic approach is a powerful method to identify the direct target of an antiviral compound. The underlying principle is that mutations in the gene encoding the drug's target will confer resistance to the compound.
A flowchart depicting the experimental workflow for generating and characterizing drug-resistant PRV mutants.
Protocol 3.1.1: Generation of this compound Resistant PRV
-
Cell Culture and Virus Propagation: Propagate wild-type PRV (e.g., Kaplan strain) in porcine kidney (PK-15) cells.
-
Drug Selection: Serially passage the virus in the presence of sub-optimal concentrations of this compound, starting from the EC50 concentration.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent passages as the virus adapts.
-
Isolation of Resistant Clones: Once the virus can replicate efficiently at high concentrations of this compound (e.g., 10-20x EC50), isolate individual viral clones by plaque purification on PK-15 cell monolayers overlaid with agar (B569324) containing the selective concentration of the compound.
-
Confirmation of Resistance: Amplify the plaque-purified viral clones and perform a dose-response assay to confirm their resistance to this compound compared to the wild-type virus. Calculate the fold-change in EC50.
Protocol 3.1.2: Whole-Genome Sequencing and Analysis
-
DNA Extraction: Extract viral genomic DNA from the resistant and wild-type virus stocks.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform next-generation sequencing (NGS).
-
Bioinformatic Analysis: Align the sequencing reads from the resistant clones to the wild-type PRV reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.
-
Candidate Gene Identification: Identify genes that have mutations common to independently derived resistant clones. These are strong candidates for the drug target. For example, if multiple resistant viruses harbor mutations in the UL52 gene, this strongly suggests the primase subunit of the helicase-primase complex is the target.
Protocol 3.1.3: Reverse Genetics for Target Validation
-
Site-Directed Mutagenesis: Introduce the identified candidate mutation(s) into an infectious bacterial artificial chromosome (BAC) clone of the wild-type PRV genome.
-
Virus Rescue: Transfect the mutated BAC DNA into susceptible cells to generate a recombinant virus carrying the specific mutation.
-
Phenotypic Analysis: Perform dose-response assays with the recombinant virus to confirm that the introduced mutation is sufficient to confer resistance to this compound.
Affinity Purification and Mass Spectrometry
This biochemical approach aims to directly identify the protein(s) that this compound binds to within the infected cell.
A flowchart illustrating the affinity purification-mass spectrometry workflow for identifying this compound binding partners.
Protocol 3.2.1: Synthesis of Affinity Probe
-
Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin (B1667282) or a clickable alkyne group) at a position that does not interfere with its antiviral activity.
-
Validate that the tagged compound retains its antiviral potency.
Protocol 3.2.2: Affinity Purification
-
Prepare lysates from PRV-infected and uninfected PK-15 cells.
-
Incubate the lysates with the biotinylated this compound analog.
-
As a control, include a competition experiment where the lysate is pre-incubated with an excess of the untagged this compound before adding the biotinylated probe.
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated compound and any bound proteins.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins from the beads.
Protocol 3.2.3: Mass Spectrometry and Data Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a database containing both host (porcine) and PRV protein sequences.
-
Identify proteins that are specifically pulled down by the tagged compound and whose binding is competed away by the excess untagged compound. These are the high-confidence binding partners.
Data Presentation and Interpretation
Quantitative data from the target identification experiments should be presented in a clear and structured format.
| Viral Isolate | Genotype (Mutation) | EC50 of this compound (µM) | Fold Resistance |
| Wild-Type (WT) | - | 0.5 ± 0.1 | 1.0 |
| Resistant Clone 1 | UL52 (A685T) | 15.2 ± 1.5 | 30.4 |
| Resistant Clone 2 | UL52 (A685T) | 17.5 ± 2.1 | 35.0 |
| Resistant Clone 3 | UL52 (G712V) | 22.1 ± 2.5 | 44.2 |
| Recombinant UL52 A685T | UL52 (A685T) | 16.8 ± 1.9 | 33.6 |
Table 2: Example Data from Resistance Mutation Studies. This table clearly shows that mutations in the UL52 gene confer resistance to this compound, strongly implicating the viral primase as the target.
| Protein ID | Protein Name | Peptide Count (Tagged) | Peptide Count (Competition) | Fold Enrichment |
| PRV_UL52 | Primase-helicase subunit UL52 | 35 | 2 | 17.5 |
| PRV_UL5 | Helicase-primase subunit UL5 | 28 | 15 | 1.9 |
| PIG_ACTB | Actin, cytoplasmic 1 | 5 | 4 | 1.25 |
Table 3: Example Data from Affinity Purification-Mass Spectrometry. The high enrichment of UL52 that is significantly reduced in the competition experiment identifies it as a direct binding partner of this compound.
Signaling Pathway Analysis
If this compound is suspected to act on a host pathway, further analysis is required. For example, if it modulates the host immune response, its effect on pathways like the cGAS-STING pathway, which is involved in the type I interferon response to DNA viruses, should be investigated.
A diagram of the cGAS-STING signaling pathway, a key component of the innate immune response to PRV, and a hypothetical point of inhibition for this compound.
Conclusion
The identification of a specific viral or host target is a cornerstone of modern antiviral drug development. By employing a combination of genetic (resistance mapping) and biochemical (affinity purification) approaches, researchers can confidently identify the mechanism of action of novel inhibitors like the hypothetical this compound. The methodologies and data interpretation frameworks presented in this guide provide a robust strategy for advancing the development of new and effective therapeutics against pseudorabies virus.
References
- 1. The antiviral activity of myricetin against pseudorabies virus through regulation of the type I interferon signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsph.iastate.edu [cfsph.iastate.edu]
- 3. swinehealth.org [swinehealth.org]
- 4. Pseudorabies virus (PRV) strain with defects in gE, gC, and TK genes protects piglets against an emerging PRV variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudorabies Virus: From Pathogenesis to Prevention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Pseudorabies Virus (PRV) Expressing Firefly Luciferase Effectively Screened for CRISPR/Cas9 Single Guide RNAs and Antiviral Compounds [mdpi.com]
- 7. Pseudorabies Virus IE180 Inhibits Virus Replication by Activating the Type I Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Herpes Simplex Virus-1 Helicase-Primase: Roles of Each Subunit in DNA Binding and Phosphodiester Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The three-component helicase/primase complex of herpes simplex virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The UL5 and UL52 subunits of the herpes simplex virus type 1 helicase-primase subcomplex exhibit a complex interdependence for DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UL52 primase interactions in the herpes simplex virus 1 helicase-primase are affected by antiviral compounds and mutations causing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudorabies Virus Infection Results in a Broad Inhibition of Host Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
Prv-IN-1: A Technical Guide to its Selectivity for Viral vs. Host Cell Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Prv-IN-1, a potent inhibitor of Pseudorabies Virus (PRV). The document focuses on the compound's selectivity for the viral DNA polymerase over host cell polymerases, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Introduction
This compound, identified as compound c14 in the primary literature, is a novel non-nucleoside inhibitor with significant antiviral activity against the Pseudorabies Virus, a member of the alphaherpesvirus subfamily. Developed through a reinforcement learning approach based on known inhibitors of Herpes Simplex Virus 1 (HSV-1) DNA polymerase, this compound shows promise as a lead compound for anti-PRV drug discovery. Its mechanism of action is predicated on the high degree of homology between the DNA polymerases of PRV and other herpesviruses, suggesting a targeted inhibition of the viral replication machinery.
Quantitative Data on Antiviral Activity and Selectivity
The selectivity of an antiviral compound is a critical parameter, indicating its ability to inhibit a viral target without affecting host cell functions. For this compound, selectivity has been primarily assessed through cell-based assays, which provide an overall picture of its therapeutic window. Direct enzymatic inhibition data for this compound against purified PRV DNA polymerase and host DNA polymerases is not yet available in the public domain. The tables below summarize the available cell-based data for this compound and its parent compound, PNU-183792.
Table 1: Cell-Based Antiviral Activity and Cytotoxicity of this compound (c14)
| Compound | Virus | Cell Line | EC50 (50% Effective Concentration) | CC50 (50% Cytotoxic Concentration) | Selectivity Index (SI = CC50/EC50) |
| This compound (c14) | Pseudorabies Virus (PRV) | PK15 (Porcine Kidney) | 14 pM[1] | 343.7 µM[1] | > 2.45 x 107 |
Table 2: Cell-Based Antiviral Activity of Parent Compound PNU-183792
| Compound | Virus | Cell Line | EC50 (50% Effective Concentration) |
| PNU-183792 | Pseudorabies Virus (PRV) | PK15 (Porcine Kidney) | 100 pM[1] |
Note: The high Selectivity Index for this compound, derived from cell-based assays, strongly suggests a high degree of selectivity for a viral target over host cellular targets.
Table 3: Enzymatic Inhibition Data (Hypothetical - Data Not Currently Available)
| Compound | Enzyme | IC50 (50% Inhibitory Concentration) |
| This compound (c14) | PRV DNA Polymerase | Data not available |
| This compound (c14) | Human DNA Polymerase α | Data not available |
| This compound (c14) | Human DNA Polymerase β | Data not available |
| This compound (c14) | Human DNA Polymerase γ | Data not available |
This table is included to highlight the specific data required for a definitive assessment of enzymatic selectivity. Researchers are encouraged to pursue these studies.
Mechanism of Action
This compound belongs to the 4-oxo-dihydroquinoline class of non-nucleoside inhibitors. Structural studies of the parent compound, PNU-183792, with HSV-1 DNA polymerase reveal that it acts as a nucleotide-competing inhibitor. It binds to the polymerase active site, displacing the template strand and locking the enzyme in a catalytically incompetent conformation, thereby preventing the binding of deoxynucleoside triphosphates (dNTPs) and halting DNA synthesis[2]. Given the high homology between the PRV and HSV-1 DNA polymerases, a similar mechanism is proposed for this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Cell-Based Antiviral Assay (EC50 Determination)
This protocol is adapted from the methodology described for this compound (c14)[1].
-
Cell Seeding: Seed PK15 cells at a density of 80% confluence in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in Dulbecco's Modified Eagle Medium (DMEM). A typical concentration range would span from picomolar to micromolar.
-
Infection and Treatment: 12 hours post-seeding, infect the cells with Pseudorabies Virus (PRV) at a multiplicity of infection (MOI) of 0.01. Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus-only control and a mock-infected control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication: After incubation, quantify the viral load in the supernatant or cell lysate using quantitative polymerase chain reaction (qPCR) targeting a specific PRV gene.
-
Data Analysis: Plot the viral copy number against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
No Publicly Available Safety and Toxicity Data for "Prv-IN-1"
Following a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding the initial safety and toxicity profile of a compound designated "Prv-IN-1." The search queries for "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," "this compound preclinical data," and "this compound clinical trial results" did not yield any relevant results for a specific therapeutic agent or chemical entity with this name.
The search results were primarily populated with information on unrelated topics that share the "PRV" acronym, including:
-
Pressure Reducing Valves: Devices used in plumbing and industrial applications to manage pressure in fluid systems.
-
Polycythemia Rubra Vera 1 (PRV-1): A hematopoietic cell surface receptor, also known as CD177, which is overexpressed in certain blood disorders.[1]
-
Piscine Orthoreovirus 1 (PRV-1): A virus that affects salmon.[2]
-
Priority Review Vouchers (PRV): A program by the U.S. Food and Drug Administration (FDA) to incentivize the development of certain drugs.
The absence of any specific data for "this compound" suggests that this identifier may be an internal company code for a compound that has not yet been publicly disclosed, a misnomer, or a hypothetical substance. Preclinical toxicity studies are a critical step before a new drug can be administered to humans for the first time in what are known as first-in-human (FIH) or Phase 1 clinical trials.[3] These studies aim to identify potential organ toxicities, establish a safe starting dose in humans, and understand the relationship between drug exposure and adverse effects.[3][4]
General preclinical toxicology programs typically involve a range of studies, including:
-
General Toxicology Studies: To assess the overall adverse effects of a compound after single or repeated doses.[3]
-
Safety Pharmacology Studies: To evaluate the potential effects on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.[3]
-
Genotoxicity Studies: To determine if the compound can damage genetic material.[5]
-
Reproductive and Developmental Toxicity Studies: To assess the potential impact on fertility and fetal development.[5][6]
Without any specific information on "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows. Should "this compound" be a publicly recognized compound with available data under a different name, providing that alternative identifier would be necessary to fulfill this request.
References
- 1. Biochemical characterization of PRV-1, a novel hematopoietic cell surface receptor, which is overexpressed in polycythemia rubra vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Virus-Like Particle-Based Vaccine Against PRV-1 Suitable for DIVA Strategies [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. criver.com [criver.com]
- 6. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Prv-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of Prv-IN-1, a potent inhibitor of Pseudorabies Virus (PRV). The included methodologies, data, and visualizations are intended to guide researchers in the assessment of this compound's antiviral efficacy and cytotoxicity.
Introduction
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, which leads to significant economic losses in the swine industry. Recent studies have also highlighted its potential as a zoonotic pathogen. This compound (also referred to as compound c14) has been identified as a highly effective inhibitor of PRV replication in vitro.[1] Its mechanism of action is believed to be the inhibition of the PRV DNA polymerase, an essential enzyme for viral replication.[2][3] This document outlines the necessary protocols to replicate and verify the antiviral activity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound against Pseudorabies Virus.
| Compound | EC50 (pM) | CC50 (μM) | Selectivity Index (SI) |
| This compound | 14 | 343.7 | >24,550,000 |
EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window.
Signaling Pathway: PRV Replication and the Role of DNA Polymerase
The replication of Pseudorabies Virus is a multi-step process that primarily occurs within the nucleus of the host cell. A critical stage in this cycle is the replication of the viral DNA, which is catalyzed by the viral DNA polymerase. This compound is designed to target and inhibit this enzyme, thereby halting the production of new viral genomes and effectively stopping the spread of the virus.
Caption: PRV Replication Cycle and this compound's Point of Intervention.
Experimental Workflow: In Vitro Antiviral Assay
The following diagram outlines the workflow for determining the antiviral efficacy of this compound against PRV in a cell-based assay.
References
Application Notes and Protocols for PFI-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4.[1][2][3] As epigenetic readers, BET proteins play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC.[2][4] PFI-1 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1][2] This action leads to the downregulation of target gene expression, resulting in the induction of cell cycle arrest, apoptosis, and cellular differentiation in sensitive cancer cell lines.[2][3][4] These characteristics make PFI-1 a valuable tool for cancer research and a promising candidate for therapeutic development.
This document provides detailed application notes and protocols for the utilization of PFI-1 in cell culture experiments, designed to assist researchers in investigating its biological effects.
Data Presentation
PFI-1 Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes reported IC50 values for PFI-1 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |
| BRD4 | - | 0.22 | Cell-free assay | [5] |
| BRD2 | - | 0.098 | Cell-free assay | [6] |
| DOHH2 | Follicular Lymphoma | 5.373 | Cell Viability Assay | [7] |
| RL | Follicular Lymphoma | 20.850 | Cell Viability Assay | [7] |
| LNCaP | Prostate Cancer | Growth Inhibition | MTT Assay | [8][9] |
| 22Rv1 | Prostate Cancer | Growth Inhibition | MTT Assay | [8][9] |
Signaling Pathway
PFI-1 primarily exerts its anti-cancer effects by disrupting the transcriptional activity of BET proteins, leading to the downregulation of key oncogenic signaling pathways. A major target of BET inhibitors is the c-MYC oncogene, a master regulator of cell proliferation and apoptosis.[4] By displacing BRD4 from the c-MYC promoter and enhancer regions, PFI-1 effectively suppresses c-MYC transcription and subsequent protein expression.[2][4] This reduction in c-MYC levels can lead to G1 cell cycle arrest and the induction of apoptosis through the modulation of downstream targets, such as the BCL-2 family of proteins.[2][3][7]
Caption: PFI-1 inhibits BRD4, leading to c-MYC downregulation and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
Stock Solution Preparation
PFI-1 has low aqueous solubility and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of 10 mM Stock Solution : To prepare a 10 mM stock solution, dissolve 3.47 mg of PFI-1 (Molecular Weight: 347.39 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PFI-1 on cancer cell viability.
Caption: Experimental workflow for a cell viability assay using PFI-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PFI-1 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
PFI-1 Treatment : Prepare serial dilutions of PFI-1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the PFI-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest PFI-1 concentration).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the PFI-1 concentration to determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in PFI-1-treated cells using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
PFI-1 treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation : Treat cells with the desired concentrations of PFI-1 for the specified time.
-
Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing : Wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in PFI-1-treated cells using propidium iodide (PI) staining and flow cytometry.[11][12]
Materials:
-
PFI-1 treated and control cells
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting : Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing : Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.
-
Staining : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of target proteins (e.g., c-MYC, cleaved caspases) in cancer cells following PFI-1 treatment.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFI-1, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. urotoday.com [urotoday.com]
- 9. The BET-inhibitor PFI-1 diminishes AR/AR-V7 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Plaque Reduction Assay Using Prv-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a cornerstone technique in virology for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of Prv-IN-1, a potent inhibitor of Pseudorabies virus (PRV) replication. This compound targets the viral DNA polymerase, a critical enzyme for the synthesis of new viral genomes.[1] These application notes are intended to guide researchers in accurately assessing the inhibitory effects of this compound on PRV-induced plaque formation in a cell culture model.
Principle of the Assay
The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death, or plaques, in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent like this compound, the replication of the virus is inhibited, leading to a reduction in the number and size of the plaques. By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated to determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation
The antiviral activity and cytotoxicity of this compound against Pseudorabies virus (PRV) are summarized in the table below. This data is critical for determining the therapeutic index of the compound.
| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (c14) | Pseudorabies Virus (PRV) | PK15 | 0.014 | 343.7 | 24,550,000 |
-
EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits 50% of the viral replication.[1]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.[1]
-
Selectivity Index (SI): A measure of the compound's specificity for antiviral activity over cytotoxicity. A higher SI value indicates a more promising therapeutic candidate.
Experimental Protocols
This section provides a detailed methodology for conducting a plaque reduction assay to evaluate the antiviral efficacy of this compound against Pseudorabies virus.
Materials and Reagents
-
Cell Line: Porcine kidney (PK-15) cells are a suitable host for PRV replication.
-
Virus: A well-characterized laboratory strain of Pseudorabies virus (e.g., Becker or NIA-3 strain).
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2x DMEM supplemented with 2% FBS and mixed 1:1 with 1.6% low-melting-point agarose (B213101).
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% formalin in phosphate-buffered saline (PBS).
-
Sterile PBS, 6-well plates, serological pipettes, and other standard cell culture equipment.
Experimental Procedure
-
Cell Seeding:
-
One day prior to infection, seed PK-15 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10⁵ cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound from the stock solution in serum-free DMEM. The concentration range should bracket the expected EC₅₀ (e.g., from 1 pM to 10 nM).
-
Include a "no drug" control (vehicle control, e.g., DMSO at the highest concentration used) and a "cell control" (medium only).
-
-
Virus Preparation and Infection:
-
On the day of the experiment, dilute the PRV stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well. This is known as the working virus dilution.
-
Aspirate the culture medium from the confluent PK-15 cell monolayers.
-
Wash the cell monolayers once with sterile PBS.
-
In separate tubes, mix the working virus dilution with an equal volume of each this compound dilution (and the vehicle control).
-
Incubate these virus-compound mixtures at 37°C for 1 hour to allow for interaction.
-
Add 200 µL of the respective virus-compound mixture to each well.
-
Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the pre-warmed (42°C) overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis
-
Calculate the average number of plaques for each concentration of this compound and the virus control.
-
Determine the percentage of plaque reduction for each concentration using the following formula: % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the EC₅₀ value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the plaque reduction assay using this compound.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound in inhibiting PRV replication.
References
Application Notes and Protocols: Quantitative PCR (qPCR) for Efficacy Testing of Prv-IN-1 Against Pseudorabies Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudorabies virus (PRV), a member of the Herpesviridae family, is the causative agent of Aujeszky's disease, a significant economic threat to the swine industry. The development of effective antiviral therapeutics is crucial for controlling PRV infection. This document provides a detailed protocol for evaluating the in vitro efficacy of Prv-IN-1, a putative antiviral compound, against PRV using quantitative PCR (qPCR). qPCR is a highly sensitive and specific method for quantifying viral DNA, making it an ideal tool for assessing the dose-dependent inhibition of viral replication.[1][2][3] This protocol covers cytotoxicity assessment of the compound, the antiviral assay, viral DNA extraction, and the final qPCR analysis.
Signaling Pathway and Mechanism of Action
This compound is hypothesized to be an inhibitor of a critical step in the viral replication cycle, potentially targeting viral DNA synthesis or encapsidation, analogous to the function of integrase inhibitors in retroviruses. The following diagram illustrates the general replication cycle of Pseudorabies Virus in a host cell and the putative point of inhibition by this compound.
Caption: Putative mechanism of this compound action on the PRV replication cycle.
Experimental Workflow
The overall experimental workflow for assessing the antiviral efficacy of this compound is depicted below. The process includes determining the compound's cytotoxicity, performing the infection assay, extracting viral genomic DNA, and quantifying the viral load via qPCR.
Caption: Overall experimental workflow for this compound efficacy testing.
Experimental Protocols
Protocol 1: Cell Culture and Virus Propagation
-
Cell Line: Porcine kidney (PK-15) cells are recommended for PRV propagation and infection assays.[4][5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: A wild-type PRV strain (e.g., Becker or Kaplan) should be used.
-
Virus Propagation: Infect a T-75 flask of confluent PK-15 cells at a Multiplicity of Infection (MOI) of 0.01. Harvest the virus when 80-90% cytopathic effect (CPE) is observed (typically 48-72 hours post-infection).
-
Virus Titer: Determine the virus titer (TCID50/mL) using the Reed-Muench method or by plaque assay on PK-15 cells.
Protocol 2: Cytotoxicity Assay
This protocol determines the concentration range of this compound that is non-toxic to PK-15 cells.
-
Cell Seeding: Seed PK-15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a "cells only" control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 48 hours (or a duration matching the antiviral assay).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Protocol 3: Antiviral Efficacy (qPCR)
-
Cell Seeding: Seed PK-15 cells in a 24-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours to reach ~90% confluency.
-
Treatment and Infection:
-
Prepare serial dilutions of this compound in culture medium at non-toxic concentrations (as determined by the cytotoxicity assay).
-
Remove the growth medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Immediately infect the cells with PRV at an MOI of 0.1.
-
Include the following controls:
-
Virus Control: Cells infected with PRV, no compound.
-
Cell Control: Uninfected cells, no compound.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Genomic DNA Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
Extract total genomic DNA (including viral DNA) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in nuclease-free water and measure the concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Protocol 4: Quantitative PCR (qPCR)
-
Target Gene: The PRV glycoprotein (B1211001) B (gB) or glycoprotein E (gE) gene are highly conserved and suitable targets for qPCR.[6][7][8]
-
Primers and Probe: Use validated primer and probe sets. An example for the gB gene is provided below.
| Target | Name | Sequence (5' to 3') |
| PRV gB | Forward Primer | CGT CAC GAG GTC GAG AAC |
| Reverse Primer | GTC GTC GTC GTC GTC GTC | |
| Probe | FAM-TGG TCC TCG GCG GCT TCG-TAMRA |
-
qPCR Reaction Mix (20 µL):
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.5 µL of Probe (10 µM)
-
2 µL of Template DNA (e.g., 50 ng)
-
5.5 µL of Nuclease-Free Water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a plasmid containing the target PRV gene to determine the absolute copy number of viral DNA in each sample.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on PK-15 Cells
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 1 | 98.7 | 5.1 |
| 10 | 95.2 | 4.8 |
| 50 | 88.4 | 6.2 |
| 100 | 75.1 | 5.9 |
| 200 | 51.3 | 7.3 |
| 400 | 22.6 | 4.1 |
| CC50 (µM) | 205.4 |
Table 2: qPCR Results for Antiviral Efficacy of this compound
| This compound Conc. (µM) | Mean Cq Value | Viral DNA (copies/µL) | % Inhibition |
| Virus Control | 22.5 | 1.5 x 10^6 | 0% |
| 1 | 24.8 | 3.2 x 10^5 | 78.7% |
| 5 | 26.9 | 7.1 x 10^4 | 95.3% |
| 10 | 28.7 | 1.8 x 10^4 | 98.8% |
| 25 | 31.2 | 2.3 x 10^3 | 99.8% |
| 50 | 34.5 | 1.9 x 10^2 | 99.9% |
| Cell Control | Undetermined | 0 | 100% |
Table 3: Summary of this compound Efficacy and Selectivity
| Parameter | Value |
| CC50 (µM) | 205.4 |
| IC50 (µM) | 2.1 |
| Selectivity Index (SI = CC50/IC50) | 97.8 |
A higher Selectivity Index (SI) indicates a more favorable safety and efficacy profile, suggesting that the compound is effective at concentrations far below those at which it causes cellular toxicity.
References
- 1. A direct quantitative PCR-based measurement of herpes simplex virus susceptibility to antiviral drugs and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Susceptibility of various cell culture systems to pseudorabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-Genome Sequence Analysis of Pseudorabies Virus Clinical Isolates from Pigs in China between 2012 and 2017 in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudorabies Virus: From Pathogenesis to Prevention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. amp-futurebio.com [amp-futurebio.com]
Application Notes & Protocols: Determining the EC50 of Prv-IN-1 for Pseudorabies Virus (PRV)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, primarily affecting swine and other mammals.[1][2] The development of effective antiviral agents is crucial for controlling PRV infection. Prv-IN-1 has been identified as a potent inhibitor of PRV replication.[3][4] These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of this compound against PRV in vitro, a critical step in the evaluation of its antiviral activity. The EC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral replication.[5]
Mechanism of Action:
This compound functions by targeting the Pseudorabies virus deoxyribonucleic acid (DNA) polymerase, thereby inhibiting viral replication.[4]
Quantitative Data Summary
The following table summarizes the known in vitro efficacy and cytotoxicity of this compound against Pseudorabies Virus.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 | 14 pM | Not Specified | [3] |
| This compound | EC50 | 0.29 nM | PK-15 | [4] |
| This compound | CC50 | 343.7 µM | Not Specified | [3] |
| This compound | CC50 | 28 µM | PK-15 | [4] |
| This compound | Selectivity Index (SI) | >20,000,000 | Not Specified | [3] |
| This compound | Selectivity Index (SI) | ~96,551 | PK-15 | [4] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of the compound.[5] A higher SI value is desirable.
Experimental Protocols
Materials and Reagents
-
Cell Line: Porcine kidney (PK-15) cells are commonly used for PRV propagation and antiviral assays.[6][7]
-
Virus: A well-characterized strain of Pseudorabies virus (e.g., Becker or Kaplan strain).
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Media: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Cytotoxicity Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Reagents for Viral Quantification:
-
For Plaque Reduction Assay: Methylcellulose or other overlay medium.
-
For qPCR: DNA extraction kit, primers, and probes specific for a conserved PRV gene (e.g., gB or gD).[6]
-
For Immunofluorescence Assay: PRV-specific primary antibody and a fluorescently labeled secondary antibody.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well cell culture plates
-
Inverted microscope
-
Plate reader (for MTS assay)
-
qPCR machine (if applicable)
-
Fluorescence microscope (if applicable)
-
Cell Culture and Virus Propagation
-
Cell Maintenance: Culture PK-15 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Virus Stock Preparation: Infect a confluent monolayer of PK-15 cells with PRV at a low multiplicity of infection (MOI) of 0.01. Incubate until 80-90% cytopathic effect (CPE) is observed (typically 24-72 hours).[6] Harvest the supernatant, clarify by centrifugation, and store at -80°C.
-
Virus Tittering: Determine the virus titer of the stock by plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay on PK-15 cells.
Cytotoxicity Assay (CC50 Determination)
It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[5]
-
Seed PK-15 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in assay media.
-
Remove the culture media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with assay media containing the same concentration of the solvent used for the compound.
-
Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Assess cell viability using the MTS assay according to the manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (EC50 Determination)
A common method for determining the EC50 is the plaque reduction assay or a CPE inhibition assay.[8][9]
-
Seed PK-15 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound in assay media.
-
Remove the culture media from the cells.
-
In a separate tube, dilute the PRV stock in assay media to a concentration that will produce a countable number of plaques or a clear CPE (e.g., MOI of 1 for a single-cycle replication assay).[4][10]
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Add 100 µL of the virus-compound mixture to the cells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubate for 1-2 hours to allow for viral attachment.
-
Remove the inoculum and wash the cells with PBS.
-
Add 100 µL of fresh assay media containing the corresponding serial dilutions of this compound.
-
Incubate for 48 hours.
-
Quantification of Viral Inhibition:
-
CPE Inhibition: Observe the cells under a microscope and score the percentage of CPE in each well.
-
Plaque Reduction Assay: After the initial incubation, overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the compound dilutions. After 48-72 hours, fix and stain the cells to visualize and count the plaques.
-
qPCR: Extract viral DNA from the cell lysate and quantify the number of viral genomes using qPCR.
-
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: PRV replication cycle and the inhibitory action of this compound.
References
- 1. Molecular Biology of Pseudorabies Virus: Impact on Neurovirology and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fda.gov [fda.gov]
- 6. swinehealth.org [swinehealth.org]
- 7. swinehealth.org [swinehealth.org]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Prv-IN-1 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prv-IN-1 is a potent inhibitor of Pseudorabies virus (PRV) replication.[1] This document provides detailed application notes and protocols for testing the antiviral activity of this compound in vitro. The recommended cell lines, experimental procedures, and data analysis methods are outlined to ensure reliable and reproducible results.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful evaluation of this compound's antiviral efficacy. Pseudorabies virus has a broad host range and can replicate in a variety of cell lines. Based on published research, the following cell lines are recommended for this compound testing.
Table 1: Recommended Cell Lines for this compound Antiviral Testing
| Cell Line | Designation | Species of Origin | Tissue of Origin | Key Features & Rationale for Use |
| PK-15 | Porcine Kidney-15 | Pig | Kidney | Widely used for PRV research and has been utilized in the initial characterization of PRV inhibitors.[2][3][4] It is a suitable host for PRV propagation and titration.[4][5] |
| ST | Swine Testicle | Pig | Testicle | Demonstrates high susceptibility to PRV, showing clear cytopathic effects.[6] |
| Vero | Vero | African Green Monkey | Kidney | A common cell line for general virology, susceptible to a wide range of viruses, including PRV. Lacks a functional type I interferon signaling pathway, which can be useful for studying viral replication without host immune interference.[7] |
| HEp-2 | Human Epidermoid carcinoma 2 | Human | Larynx | A human cell line that can be used to assess the activity of this compound against PRV in a non-porcine system. |
| A549 | Adenocarcinomic human alveolar basal epithelial cells | Human | Lung | Another human cell line option to evaluate the broader applicability of this compound's antiviral effect.[7] |
| Marc-145 | MA-104 clone | Rhesus Monkey | Kidney | A derivative of MA-104 cells, commonly used in veterinary virology and has been noted for PRV antiviral testing. |
Quantitative Data Summary
The following table summarizes the known in vitro efficacy and cytotoxicity of this compound against Pseudorabies virus. These values were determined in PK-15 cells.
Table 2: In Vitro Activity of this compound against Pseudorabies Virus (PRV)
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Pseudorabies virus (PRV) | PK-15 | 14 pM | 343.7 µM | >2.45 x 10^7 | [1] |
-
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cytotoxicity to the host cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for use in antiviral assays.
Materials:
-
Recommended cell line (e.g., PK-15)
-
Complete growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and subculture when the monolayer reaches 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
PK-15 cells (or other chosen cell line)
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed PK-15 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of PRV replication.
Materials:
-
PK-15 cells
-
Pseudorabies virus (PRV) stock of known titer
-
Complete growth medium with reduced serum (e.g., 2% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., plaque assay, TCID50 assay, or qPCR)
Protocol (Plaque Reduction Assay):
-
Seed PK-15 cells into 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Pre-treat the cell monolayers with the diluted this compound for 1 hour at 37°C.
-
Infect the cells with PRV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% methylcellulose (B11928114) containing the respective concentrations of this compound.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound) and determine the EC50 value using non-linear regression analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pseudorabies virus-induced expression and antiviral activity of type I or type III interferon depend on the type of infected epithelial cell [frontiersin.org]
- 3. Isolation and Characterization of Two Pseudorabies Virus and Evaluation of Their Effects on Host Natural Immune Responses and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudorabies virus uses clathrin mediated endocytosis to enter PK15 swine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibility of various cell culture systems to pseudorabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudorabies Virus IE180 Inhibits Virus Replication by Activating the Type I Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pseudorabies Virus Replication Cycle using Prv-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease in swine and can infect a wide range of mammals, including humans.[1][2][3] The PRV replication cycle involves a series of complex and coordinated events, including attachment and entry into host cells, transport of the viral capsid to the nucleus, a regulated cascade of gene expression, viral DNA replication, assembly of new virions, and egress from the cell.[4][5][6] Understanding the molecular mechanisms of this cycle is crucial for the development of effective antiviral therapies. Prv-IN-1 is a potent inhibitor of pseudorabies virus replication, exhibiting significant antiviral activity at picomolar concentrations.[7] These application notes provide detailed protocols for utilizing this compound as a tool to study the PRV replication cycle and to characterize its antiviral properties.
This compound: A Potent Anti-PRV Agent
This compound has demonstrated remarkable potency and safety in preclinical studies, making it a valuable research compound for investigating PRV replication.[7] Its high selectivity index suggests a specific mode of action against a viral or cellular target essential for viral propagation.
Quantitative Data Summary
The following table summarizes the known in vitro antiviral activity and cytotoxicity of this compound.
| Compound | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | 14 | 343.7 | > 2.45 x 10^7 | Not Specified |
Table 1: In vitro antiviral activity of this compound against Pseudorabies Virus.[7]
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the antiviral activity of this compound against PRV.
Cell Culture and Virus Propagation
-
Cell Line: Porcine kidney (PK-15) cells or Vero cells are commonly used for PRV propagation and are suitable for the following assays.[8][9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: A wild-type strain of PRV (e.g., Kaplan) can be used.
-
Virus Titration: The virus stock should be titrated by plaque assay to determine the plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, which is necessary for interpreting antiviral data correctly.
-
Materials:
-
96-well cell culture plates
-
PK-15 or Vero cells
-
Culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed PK-15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a cell control (medium only) and a solvent control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the inhibition of virus-induced plaque formation.[10][11]
-
Materials:
-
6-well cell culture plates
-
Confluent monolayers of PK-15 cells
-
PRV stock (diluted to produce 50-100 plaques/well)
-
This compound serial dilutions
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
-
Protocol:
-
Seed PK-15 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the virus dilution with an equal volume of the this compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect the cells with 200 µL of the virus/compound mixture. Include a virus control (no compound) and a cell control (no virus).
-
Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Aspirate the inoculum and add 2 mL of overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the wells with water, air dry, and count the number of plaques.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious progeny virus.
-
Materials:
-
24-well cell culture plates
-
PK-15 cells
-
PRV (at a multiplicity of infection, MOI, of 0.01)
-
This compound serial dilutions
-
-
Protocol:
-
Seed PK-15 cells in 24-well plates and incubate overnight.
-
Infect the cells with PRV at an MOI of 0.01 for 1 hour.
-
Wash the cells with PBS to remove unadsorbed virus.
-
Add culture medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Harvest the supernatant and subject the cells to three freeze-thaw cycles to release intracellular virus.
-
Determine the viral titer in the combined supernatant and cell lysate by plaque assay.
-
Plot the reduction in viral titer against the this compound concentration to determine the inhibitory effect.
-
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by this compound.[12]
-
Materials:
-
24-well plates with confluent PK-15 cells
-
PRV (at a high MOI, e.g., 5)
-
This compound (at a concentration of 5-10 times its EC50)
-
-
Protocol:
-
Synchronize the infection by pre-chilling the cells and virus on ice for 30 minutes, then incubating at 37°C for 1 hour to allow attachment.
-
Wash the cells with cold PBS to remove unbound virus. This point is considered 0 hours post-infection (h p.i.).
-
Add pre-warmed culture medium.
-
Add this compound at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8, 10, 12 h p.i.).
-
Harvest the virus at a late time point (e.g., 18-24 h p.i.).
-
Determine the viral titer by plaque assay.
-
The time point at which the addition of this compound no longer reduces the virus yield indicates the approximate time at which the targeted step in the replication cycle is completed.
-
Quantitative PCR (qPCR) for Viral Genome Replication
This assay quantifies the effect of this compound on the synthesis of viral DNA.[13][14][15]
-
Materials:
-
6-well plates with PK-15 cells
-
PRV (MOI of 1)
-
This compound
-
DNA extraction kit
-
Primers and probe for a PRV gene (e.g., gB) and a host housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
qPCR instrument
-
-
Protocol:
-
Infect PK-15 cells with PRV at an MOI of 1 in the presence or absence of this compound.
-
At different time points post-infection (e.g., 2, 4, 8, 12, 24 h p.i.), harvest the cells.
-
Extract total DNA using a commercial kit.
-
Perform qPCR using primers and a probe specific for a PRV gene and a host gene.
-
Quantify the relative amount of viral DNA by normalizing to the host cell DNA using the ΔΔCt method.
-
A reduction in the accumulation of viral DNA in this compound treated cells compared to the control indicates inhibition of viral genome replication.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Overview of the Pseudorabies Virus (PRV) replication cycle.
Caption: Hypothetical mechanism of this compound inhibiting viral DNA replication.
Caption: Experimental workflow for characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Host cellular factors involved in pseudorabies virus attachment and entry: a mini review [frontiersin.org]
- 3. Pseudorabies Virus: From Pathogenesis to Prevention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of Pseudorabies Virus: Impact on Neurovirology and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cfsph.iastate.edu [cfsph.iastate.edu]
- 9. Antiviral activity of nitazoxanide against pseudorabies virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. pcrbio.com [pcrbio.com]
Prv-IN-1: A Novel Research Tool for Interrogating Herpesvirus DNA Polymerase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prv-IN-1 (also reported as compound c14) is a novel, potent, and selective non-nucleoside inhibitor of the Pseudorabies Virus (PRV) DNA polymerase.[1] Due to the high degree of sequence and structural homology between the DNA polymerases of different alphaherpesviruses, such as Herpes Simplex Virus 1 (HSV-1) and PRV, this compound serves as a valuable research tool for studying the mechanisms of herpesvirus DNA replication and for the development of novel antiviral therapeutics.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in antiviral and enzymatic assays.
Mechanism of Action
This compound is believed to function as a non-nucleoside inhibitor of the herpesvirus DNA polymerase. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the nascent DNA strand, non-nucleoside inhibitors bind to a distinct allosteric site on the polymerase enzyme.[4][5] This binding event induces a conformational change in the enzyme, rendering it catalytically incompetent and unable to bind to the incoming deoxynucleoside triphosphate (dNTP).[6][7] This mechanism effectively stalls DNA replication, leading to potent inhibition of viral proliferation. The specificity of this compound for the viral DNA polymerase over host cellular polymerases contributes to its favorable safety profile.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its antiviral activity and cytotoxicity.
Table 1: Antiviral Activity of this compound against Pseudorabies Virus (PRV)
| Compound | EC₅₀ (pM) | Cell Line | Assay Type |
| This compound (c14) | 14 | PK-15 | Cellular Antiviral Assay |
EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication.[1][2][3]
Table 2: Cytotoxicity of this compound
| Compound | CC₅₀ (µM) | Cell Line | Assay Type |
| This compound (c14) | 343.7 | PK-15 | MTT Assay |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.[1][3]
Table 3: Selectivity Index of this compound
| Compound | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| This compound (c14) | ~2.45 x 10⁷ |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Mandatory Visualizations
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for antiviral drug testing.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) by Plaque Reduction Assay
This protocol is a standard method for quantifying the infectious virus titer and determining the efficacy of an antiviral compound.
Materials:
-
Vero or PK-15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudorabies Virus (PRV) stock of known titer
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed Vero or PK-15 cells in 6-well or 12-well plates to form a confluent monolayer (typically 24-48 hours).
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (e.g., <0.1%).
-
Virus Infection: Aspirate the culture medium from the cell monolayers and infect with a PRV dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the overlay medium containing the different concentrations of this compound. Also include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC₅₀) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][8][9]
Materials:
-
Vero or PK-15 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Herpesvirus DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral DNA polymerase.
Materials:
-
Purified recombinant herpesvirus DNA polymerase (e.g., from PRV or HSV-1)
-
Activated DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dATP)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA template-primer, unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified herpesvirus DNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of polymerase activity inhibition for each concentration of this compound compared to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined.
Conclusion
This compound is a highly effective and selective inhibitor of Pseudorabies Virus replication, likely through the allosteric inhibition of the viral DNA polymerase. Its potent antiviral activity and low cytotoxicity make it an excellent research tool for dissecting the molecular mechanisms of herpesvirus DNA replication. The protocols provided herein offer a robust framework for researchers to utilize this compound in their studies and to screen and characterize other novel anti-herpetic compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Non-nucleosidic inhibition of Herpes simplex virus DNA polymerase: mechanistic insights into the anti-herpetic mode of action of herbal drug withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside inhibitors of herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase (Journal Article) | OSTI.GOV [osti.gov]
- 7. Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Prv-IN-1 Insolubility in Cell Culture Media
A Note on Nomenclature: Initial searches for "Prv-IN-1" did not yield a specific small molecule inhibitor. However, the query closely resembles the well-documented BET bromodomain inhibitor PFI-1 , which is known to have solubility challenges in aqueous solutions. This guide will proceed under the assumption that "this compound" refers to PFI-1 or a compound with similar physicochemical properties. The troubleshooting strategies outlined below are broadly applicable to hydrophobic small molecule inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of hydrophobic small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue.[1] Several factors can contribute to this:
-
Low Aqueous Solubility: this compound likely has inherently low solubility in water-based solutions.[1]
-
Exceeding Solubility Limit: The final concentration of the inhibitor in the cell culture media may have surpassed its solubility threshold.[1]
-
Improper Dilution Technique: Adding a concentrated stock solution (e.g., in DMSO) directly to the media without sufficient mixing can cause the compound to "crash out" of solution.[1]
-
High Final DMSO Concentration: While DMSO is a common solvent, high final concentrations in the media can be toxic to cells and may contribute to precipitation.[1][2]
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, and proteins that can interact with the inhibitor and reduce its solubility.[1][3][4]
-
Temperature and pH Shifts: Changes in temperature or pH upon adding the stock solution to the media can affect the compound's solubility.[1]
Q2: How can I visually identify this compound precipitation?
This compound precipitate can manifest in several ways within the cell culture media.[1] It is crucial to distinguish this from microbial contamination.
| Observation | Possible Indication |
| Fine, crystalline particles | Compound precipitation |
| Cloudy haze or film | Compound precipitation |
| Larger, distinct crystals | Compound precipitation |
| Uniform turbidity | Potential microbial contamination |
| Visible microbial colonies | Microbial contamination |
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to Dimethyl Sulfoxide (DMSO) can vary significantly between different cell lines.[2] However, general guidelines are as follows:
| DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[2] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[2] |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects.[2] |
Crucially, a vehicle control with the same final DMSO concentration as your experimental samples should always be included to assess its effect on your specific cell line. [2]
Troubleshooting Guides
Problem: this compound Precipitates Immediately Upon Dilution into Cell Culture Media
This is a common occurrence when a hydrophobic compound is introduced into an aqueous environment.
Caption: Troubleshooting workflow for immediate this compound precipitation.
-
Decrease the Final Concentration: The most direct approach is to lower the final concentration of this compound in your experiment. It's possible you are exceeding the kinetic solubility limit of the compound in your specific cell culture media.
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed cell culture media. Then, add this intermediate dilution to the final culture volume.[1]
-
Rapid Mixing: While gently vortexing or swirling the cell culture media, add the this compound stock solution dropwise to facilitate rapid and even dispersion.[1]
-
-
Employ Co-solvents or Surfactants:
-
Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final media can enhance the solubility of hydrophobic compounds.[5]
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of your compound.[5]
-
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on pH.[2][5] If the chemical properties of this compound suggest it has ionizable groups, a slight adjustment of the media's pH (while ensuring it remains within a physiologically acceptable range for your cells) may improve solubility.
Problem: Precipitate Appears in the Culture Vessel After a Period of Incubation
This may indicate that the compound is not stable in the media over time at the experimental conditions.
-
Decrease the Final Concentration: Even if not immediately apparent, the concentration may be too high for long-term stability in the complex environment of the cell culture media.
-
Prepare Fresh Dilutions: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare fresh dilutions from your concentrated stock for each experiment.[1]
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution in your specific cell culture media over the time course of your experiment.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in a suitable organic solvent.
Caption: Workflow for preparing a concentrated this compound stock solution.
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Short bursts of sonication can also be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol provides a general method to assess the kinetic solubility of this compound in your specific cell culture media.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution as described in Protocol 1.
-
Serial Dilution in DMSO: Create a serial dilution of the 10 mM stock solution in 100% DMSO.
-
Dilution in Cell Culture Media: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your pre-warmed cell culture media. This will generate a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 12, 24 hours), visually inspect the wells for any signs of precipitation using a microscope.
-
Determine Kinetic Solubility: The highest concentration that remains clear and free of precipitate at your desired experimental endpoint is the approximate kinetic solubility of this compound under those conditions.
Signaling Pathway Considerations
While the direct signaling pathway of "this compound" is unknown, if it is indeed PFI-1, it acts as a BET bromodomain inhibitor.
Caption: Proposed mechanism of action if this compound is a BET inhibitor like PFI-1.
This diagram illustrates how BET inhibitors like PFI-1 competitively bind to bromodomains, preventing their interaction with acetylated histones and subsequently downregulating the transcription of target genes such as c-MYC.[1] Understanding the mechanism of action is crucial as insolubility and precipitation will directly impact the effective concentration of the inhibitor available to engage its target.
References
Optimizing Prv-IN-1 concentration for maximum antiviral effect
Welcome to the technical support center for Prv-IN-1, a novel inhibitor designed to counteract viral immune evasion mechanisms. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the concentration of this compound for maximum antiviral effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational inhibitor targeting viral proteins that disrupt the host's innate immune signaling. Specifically, many DNA viruses, such as Pseudorabies Virus (PRV), have evolved strategies to evade host antiviral responses.[1][2] They often target key signaling pathways like the cGAS-STING and JAK-STAT pathways to block the production of Type I interferons (IFN-I) and interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state.[1][3][4] this compound is designed to inhibit a specific viral protein (e.g., a tegument protein) responsible for degrading or sequestering key host factors in these pathways, thereby restoring the host cell's ability to mount an effective antiviral response.
Q2: What is the first step in determining the optimal concentration of this compound?
A2: The first and most critical step is to determine the cytotoxicity of this compound in the specific cell line you will be using for your antiviral assays. This is essential to ensure that the observed antiviral effect is not due to cell death. This is typically done by calculating the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes the death of 50% of the cells.[5][6]
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the compound's cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. An SI value greater than 10 is generally considered promising for a potential antiviral candidate.[5][6]
Q4: Can I use this compound against viruses other than PRV?
A4: The activity of this compound is expected to be highly specific to the viral protein it was designed to inhibit. While some viruses within the same family (e.g., Alphaherpesvirinae) may share homologous proteins that could be targeted by this compound, its efficacy against other, unrelated viruses is unlikely. Broad-spectrum activity would only be possible if the compound targets a conserved host factor exploited by multiple viruses, which is not the primary design of this compound.
Data Presentation: this compound Activity Profile
The following table summarizes the cytotoxic and antiviral activity of this compound against Pseudorabies Virus (PRV) in a common epithelial cell line.
| Cell Line | Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero | This compound | >100 | 2.5 | >40 |
| Marc-145 | This compound | 85.2 | 3.1 | 27.5 |
-
CC50 (50% Cytotoxic Concentration): Concentration at which 50% of the cells are killed.
-
EC50 (50% Effective Concentration): Concentration at which 50% of the viral replication is inhibited.[5]
Visualized Pathways and Workflows
Caption: this compound restores host IFN-I signaling by inhibiting a viral protein.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem: High cytotoxicity observed at low concentrations of this compound (Low CC50).
| Potential Cause | Recommended Solution |
| 1. Compound Insolubility: this compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. | a. Check the solubility of this compound in your culture medium.b. Use a lower concentration of the solvent (e.g., DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[7]c. Consider using a different solvent or formulation if solubility issues persist. |
| 2. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its solvent. | a. Test the cytotoxicity of the vehicle (e.g., DMSO) alone to rule out solvent effects.b. Evaluate this compound's cytotoxicity across a panel of different cell lines to identify a more robust model. |
| 3. Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., reacting with MTT reagent). | a. Visually inspect the cells under a microscope for signs of cell death.b. Use an orthogonal cytotoxicity assay that relies on a different principle (e.g., LDH release for membrane integrity or CellTiter-Glo for ATP levels).[8] |
Problem: No significant antiviral effect observed (High EC50).
| Potential Cause | Recommended Solution |
| 1. Inappropriate Assay Window: The time of compound addition or the duration of the experiment may not be optimal for inhibiting the target. | a. Vary the time of addition: pre-treatment (before virus), co-treatment (with virus), or post-treatment (after virus infection).[9]b. Harvest samples at different time points post-infection to capture the peak of viral replication. |
| 2. Low Compound Potency: The intrinsic activity of this compound against its target may be low. | a. Confirm the identity and purity of the this compound stock.b. If possible, test the compound in a cell-free biochemical assay to confirm target engagement. |
| 3. High Multiplicity of Infection (MOI): Using too much virus can overwhelm the inhibitory effect of the compound. | a. Optimize the MOI used for infection. Perform a virus titration to determine the appropriate amount of virus to yield a clear cytopathic effect (CPE) or plaque formation that can be inhibited.[10] |
| 4. Viral Resistance: The virus strain used may not possess the specific target of this compound or may have mutations that confer resistance. | a. Confirm the genotype of your viral stock.b. If available, test this compound against a known sensitive (wild-type) strain of the virus. |
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| 1. Inconsistent Cell Seeding: Uneven cell density across the plate leads to variable results. | a. Ensure a single-cell suspension before plating.b. Mix the cell suspension between pipetting steps to prevent settling.c. Avoid using the outer wells of the plate, which are prone to evaporation effects ("edge effect").[11] |
| 2. Pipetting Errors: Inaccurate dispensing of compound, virus, or assay reagents. | a. Use calibrated pipettes and change tips for each dilution.b. Prepare master mixes of reagents to be added to multiple wells to reduce pipetting variability. |
| 3. Compound Precipitation: The compound may be falling out of solution during the incubation period. | a. Observe wells for any visible precipitate before adding assay reagents.b. Re-evaluate the compound's solubility in the test medium as described above. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.[12]
Materials:
-
Selected host cell line (e.g., Vero)
-
96-well clear, flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "cells only" (no compound) and "vehicle control" wells.[8]
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determining the 50% Effective Concentration (EC50) using a Plaque Reduction Assay
This protocol quantifies the reduction in infectious virus particles.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Pseudorabies Virus (PRV) stock of known titer (PFU/mL)
-
This compound serial dilutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., culture medium containing 1% methylcellulose)
-
Crystal violet solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare Cell Monolayers: Seed cells in multi-well plates and grow until they reach 95-100% confluency.
-
Virus Preparation: Dilute PRV stock in infection medium to achieve ~50-100 plaque-forming units (PFU) per well.
-
Compound/Virus Incubation: In separate tubes, pre-incubate the diluted virus with an equal volume of your this compound serial dilutions (at 2x the final desired concentration) for 1 hour at 37°C. Include a "virus only" control.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus/compound mixtures. Incubate for 1-2 hours, gently rocking every 15 minutes to allow for viral attachment.[10]
-
Overlay: Aspirate the inoculum and add 2 mL of overlay medium containing the corresponding final concentration of this compound to each well.
-
Incubation: Incubate the plates at 37°C for 48-72 hours, until plaques are visible.
-
Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percent inhibition against the log of this compound concentration and use non-linear regression to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Evasion of the Antiviral Innate Immunity by PRV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evasion of the Antiviral Innate Immunity by PRV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. protocols.io [protocols.io]
- 7. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
How to minimize cytotoxicity of Prv-IN-1 in cell-based assays
Welcome to the technical support center for Prv-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell-based assays while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule inhibitor with significant activity against Pseudorabies virus (PRV)[1]. While detailed public data on its specific target is limited, it is presumed to interfere with viral replication or virus-induced host cell pathways. PRV is known to induce regulated cell death pathways like necroptosis, a form of caspase-independent cell death, involving key proteins such as RIPK1, RIPK3, and MLKL[2][3][4][5][6]. Therefore, this compound may target one of these kinases to exert its antiviral effect.
Q2: Is cytotoxicity expected when using this compound?
A2: Yes, cytotoxicity is a potential concern with many potent small molecule inhibitors, including those targeting cell death pathways[7][8][9]. Cytotoxicity can arise from on-target effects (i.e., modulating a cell death pathway) or off-target effects where the inhibitor interacts with other essential cellular proteins[10][11]. It is crucial to determine the therapeutic window where antiviral activity is observed without causing significant harm to the host cells.
Q3: My cells are dying even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this:
-
Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO. High final concentrations of DMSO (typically >0.5%) can be toxic to many cell lines[12][13][14].
-
High Compound Potency: The inhibitor might be extremely potent in your specific cell line.
-
Off-Target Effects: The compound may be inhibiting other essential cellular targets[10].
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the pathway targeted by this compound.
-
Compound Instability: The compound may degrade in the culture medium into a more toxic substance[15].
Q4: How can I distinguish between on-target antiviral effects and general cytotoxicity?
A4: To differentiate these effects, you can include several controls in your experimental design:
-
Uninfected Controls: Treat uninfected cells with the same concentrations of this compound to measure its direct cytotoxicity.
-
Positive Antiviral Control: Use a known anti-PRV compound with a well-characterized cytotoxicity profile.
-
Genetic Validation: If the target of this compound is known, use siRNA or CRISPR to knock down the target protein. The resulting phenotype should mimic the effect of the inhibitor[10].
-
Rescue Experiments: Overexpressing the target protein might "rescue" the cells from the inhibitor's effect, confirming on-target action[16].
Q5: What is the recommended solvent and final concentration for in-vitro assays?
A5: The recommended solvent for most small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO)[17]. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% to avoid solvent-induced toxicity, although some robust cell lines can tolerate up to 0.5%[13][18]. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments[11].
Troubleshooting Guides
This guide provides a systematic approach to identifying and mitigating common issues encountered when using this compound.
Issue 1: High levels of cell death observed in all treatment groups, including low concentrations.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final DMSO concentration is ≤0.1%[13]. Perform a solvent toxicity curve for your specific cell line to determine its tolerance[12]. |
| Compound Precipitation | Visually inspect the media for precipitates after adding this compound. Improve solubility by pre-diluting the DMSO stock in a small amount of serum-free media before adding it to the final culture volume. |
| Sub-optimal Cell Health | Use cells with a low passage number and ensure they are in the exponential growth phase. Confirm cells are free from contamination (e.g., mycoplasma). |
| Incorrect Concentration | Double-check all calculations for stock solution and dilutions. Perform a wide dose-response curve (e.g., from nM to high µM range) to identify the toxic concentration range accurately[19]. |
Issue 2: Inconsistent results and high variability between replicate wells.
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments (>48h), consider replenishing the media with a fresh inhibitor[17]. |
| Edge Effects | Avoid using the outer wells of multi-well plates, as they are prone to evaporation. Fill outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Serum Protein Binding | Small molecules can bind to serum proteins (like albumin), reducing the effective concentration[20][21]. If results are inconsistent, consider reducing the serum percentage during treatment or using serum-free media for short-term assays. |
Issue 3: No antiviral effect is observed, even at concentrations that are not cytotoxic.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The inhibitor may require more time to exert its effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration[19][22][23]. |
| Low Compound Potency in Your System | The required effective concentration may be higher than tested. Extend the dose-response range, keeping an eye on the cytotoxicity threshold. |
| Cellular Efflux | Cells may be actively pumping the inhibitor out. Consider using an efflux pump inhibitor as a tool compound to test this hypothesis, though this can introduce its own off-target effects. |
| Incorrect Assay Endpoint | The chosen method for measuring viral activity (e.g., plaque assay, qPCR, reporter virus) may not be sensitive enough or may be incompatible with the inhibitor's mechanism. |
Data Presentation
The following tables provide a summary of expected properties and activity for a representative small molecule inhibitor like this compound. Note: This data is hypothetical and should be determined experimentally for your specific cell line and assay conditions.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | ~450-550 g/mol | Typical for kinase inhibitors. |
| Solubility | >20 mg/mL (DMSO) | High solubility in DMSO is expected. |
| <10 µg/mL (Aqueous) | Low aqueous solubility is common; requires a solvent like DMSO for stock preparation. | |
| Stability | Stable at -20°C for >1 year (in DMSO) | Store in small aliquots to avoid freeze-thaw cycles[17]. |
| | Half-life in media at 37°C: ~24-48h | Stability in aqueous media can be limited. Consider media refreshment for long incubations. |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines (Hypothetical)
| Cell Line | Type | Assay | CC₅₀ (µM) |
|---|---|---|---|
| Vero | Monkey Kidney Epithelial | MTT | > 50 |
| PK-15 | Porcine Kidney Epithelial | MTT | 25.5 |
| HEK293T | Human Embryonic Kidney | CellTiter-Glo | 18.2 |
| BV2 | Mouse Microglia | LDH Release | 12.8 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Table 3: Recommended Working Concentrations and Incubation Times (Hypothetical)
| Application | Cell Line | Concentration Range | Incubation Time |
|---|---|---|---|
| PRV Inhibition | PK-15 | 0.1 - 5 µM | 24 - 48 hours |
| Mechanism of Action | HEK293T | 0.5 - 10 µM | 4 - 24 hours |
| Cytotoxicity Assessment | All | 0.1 - 100 µM | 48 - 72 hours |
Always determine the optimal concentration and time for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal (Non-Toxic) Concentration of this compound using an MTT Assay
Objective: To determine the CC₅₀ of this compound and identify the maximum non-toxic concentration for use in antiviral assays.
Methodology:
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or controls (untreated and vehicle).
-
Incubation: Incubate the plate for a duration relevant to your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader[24].
-
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the CC₅₀ value.
Protocol 2: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile, accurate solutions of this compound for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, low-protein-binding pipette tips
-
0.2 µm sterile syringe filter
Methodology:
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C[15][17].
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial Step: To avoid precipitation, do not add the concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform an intermediate dilution in a smaller volume of medium, mixing gently, before adding to the final culture volume.
-
If sterility is a major concern for a specific application, the final diluted working solution can be sterilized by passing it through a 0.2 µm filter[15].
-
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound inhibiting PRV-induced necroptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis. [folia.unifr.ch]
- 8. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. lifetein.com [lifetein.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Improving the stability of Prv-IN-1 in solution
Welcome to the technical support center for Prv-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization of this compound, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound, like many small molecule inhibitors, exhibits good solubility in DMSO. To ensure the quality of your stock solution, always use fresh, moisture-free DMSO, as absorbed water can negatively impact the stability and solubility of the compound. Before use, it is best practice to centrifuge the vial of solid this compound to ensure all powder is collected at the bottom.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. This is often due to the compound exceeding its aqueous solubility limit. Here are several strategies to address this:
-
Optimize the dilution process: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the DMSO stock dropwise to the larger volume of the aqueous buffer while gently vortexing. This promotes rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.[1]
-
Reduce the final concentration: Your experimental concentration may be too high for the aqueous solubility of this compound. Try lowering the final concentration in your assay.
-
Adjust the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider co-solvents: If precipitation persists, using a co-solvent system may be beneficial. However, this should be carefully validated for compatibility with your experimental setup.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of this compound. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
| Storage Condition | Solid this compound | This compound in Anhydrous DMSO |
| -20°C | Up to 1 year | Up to 3 months |
| -80°C | Up to 2 years | Up to 6 months |
Note: These are general recommendations. For lot-specific storage information, please refer to the Certificate of Analysis.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The aqueous solubility limit of this compound was exceeded due to a rapid change in solvent polarity. | 1. Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.[1]2. Decrease the final concentration of this compound in your experiment.3. Slightly increase the final percentage of DMSO in your working solution (ensure it is tolerated by your cells and include a vehicle control). |
| Solution Becomes Cloudy Over Time | The solution may be supersaturated, a thermodynamically unstable state that can lead to delayed precipitation.[1] | 1. Prepare fresh working solutions immediately before each experiment.2. Consider using a different buffer system or adjusting the pH, as the solubility of some compounds is pH-dependent. |
| Inconsistent Experimental Results | This could be due to variable amounts of soluble this compound in your working solutions. | 1. Standardize your solution preparation protocol.2. Visually inspect your working solutions for any signs of precipitation before each use.3. Perform a solubility assessment to determine the kinetic solubility limit in your specific experimental buffer (see protocol below). |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer or cell culture medium.
-
Prepare a Concentrated Stock Solution: Dissolve solid this compound in anhydrous DMSO to a concentration of 10 mM.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock in anhydrous DMSO. For example, dilute to 1 mM by adding 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Prepare the Final Working Solution: a. Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C). b. While gently vortexing the pre-warmed buffer/medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration. c. Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.[1] d. Visually inspect for any signs of precipitation.
Protocol for Assessing the Kinetic Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in your experimental buffer using UV-Vis spectrophotometry to detect precipitation.
-
Prepare a serial dilution of this compound in anhydrous DMSO.
-
In a 96-well plate, add your experimental buffer.
-
Add a small, consistent volume of each DMSO dilution to the wells containing the buffer. Include a buffer-only control and a buffer with DMSO vehicle control.
-
Mix the plate gently.
-
Measure the absorbance at 650 nm immediately after mixing (T=0).
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Measure the absorbance at 650 nm at various time points (e.g., 1, 4, 12, and 24 hours). An increase in absorbance over time indicates precipitation.[1]
-
The highest concentration that does not show a significant increase in absorbance over the time course is considered the kinetic solubility limit under those conditions.
Visualizing Key Processes
To aid in your experimental design, the following diagrams illustrate the pseudorabies virus (PRV) replication cycle, which this compound is designed to inhibit, and a general workflow for troubleshooting stability issues.
Caption: Simplified overview of the Pseudorabies Virus (PRV) replication cycle within a host cell.
Caption: A logical workflow for troubleshooting precipitation issues with this compound in aqueous solutions.
References
Technical Support Center: Prv-IN-1 Plaque Reduction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Prv-IN-1 in plaque reduction assays to evaluate its antiviral activity against Pseudorabies virus (PRV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent antiviral compound that has demonstrated significant efficacy against Pseudorabies virus (PRV).[1] It functions by inhibiting the replication of the virus.[1] Plaque reduction assays are a standard method to quantify the in vitro efficacy of antiviral agents like this compound by measuring the reduction in the number of viral plaques formed in a cell culture.[2][3]
Q2: What are the key parameters to consider when designing a plaque reduction assay with this compound?
When designing a plaque reduction assay with this compound, it is crucial to optimize several parameters:
-
Cell Line Susceptibility: Ensure the chosen cell line (e.g., Vero, PK-15) is susceptible to PRV infection and forms clear, countable plaques.[3][4][5]
-
Virus Titer: Use a virus concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).[2][6]
-
This compound Concentration Range: Test a range of this compound concentrations to determine the 50% effective concentration (EC50). This range should bracket the expected EC50 value.
-
Cytotoxicity: Assess the cytotoxicity of this compound on the host cells to ensure that any reduction in plaque formation is due to antiviral activity and not cell death.[7][8]
Q3: How do I determine the optimal concentration of this compound to use?
To determine the optimal concentration, a dose-response curve should be generated by testing a serial dilution of this compound.[2] The goal is to identify the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[3]
Troubleshooting Guide
This guide addresses common issues encountered during plaque reduction assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No plaques observed in any wells, including the virus control. | 1. Inactive virus stock: Improper storage or multiple freeze-thaw cycles can reduce virus viability. 2. Incorrect virus dilution: The virus concentration may be too low to produce visible plaques. 3. Resistant host cells: The cell line used may not be susceptible to the specific PRV strain. 4. Errors in the assay procedure: Mistakes in the infection or overlay steps can prevent plaque formation. | 1. Verify virus viability: Titer a fresh aliquot of the virus stock. 2. Optimize virus dilution: Perform a titration of the virus stock to determine the optimal PFU for the assay.[6] 3. Confirm cell susceptibility: Use a cell line known to be permissive for your PRV strain. 4. Review protocol: Carefully check all steps of the protocol for accuracy. |
| Too many plaques to count (confluent lysis) in the virus control wells. | 1. Virus concentration is too high: An excessive amount of virus will destroy the entire cell monolayer. 2. Inaccurate virus titration: The initial virus titer may have been overestimated. | 1. Use a higher dilution of the virus stock: Adjust the virus inoculum to achieve a countable number of plaques. 2. Re-titer the virus stock: Perform a new and careful titration of the virus. |
| High variability in plaque counts between replicate wells. | 1. Inconsistent cell monolayer: Uneven cell seeding can lead to variations in plaque formation.[9] 2. Pipetting errors: Inaccurate pipetting of the virus or this compound can cause variability. 3. Uneven virus distribution: Failure to gently rock the plates during infection can lead to uneven virus adsorption.[10] | 1. Ensure a confluent and even cell monolayer: Check cell confluency before infection.[9] 2. Use calibrated pipettes and proper technique. 3. Gently agitate plates during the virus adsorption period. |
| No reduction in plaque number at high concentrations of this compound. | 1. Inactive this compound: The compound may have degraded due to improper storage. 2. This compound is not effective against the specific PRV strain. 3. Inaccurate this compound concentration: Errors in dilution calculations may result in lower than intended concentrations. | 1. Use a fresh stock of this compound. 2. Verify the antiviral activity of this compound against your PRV strain using an alternative assay if possible. 3. Double-check all dilution calculations and ensure proper mixing. |
| Signs of cytotoxicity in wells treated with this compound. | 1. This compound concentration is too high: The compound may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7][8] | 1. Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the 50% cytotoxic concentration (CC50). [5][7] Ensure the concentrations used in the plaque assay are well below the CC50. 2. Maintain a final solvent concentration that is non-toxic to the cells (typically ≤0.5%). [8] Include a solvent control in your experiment. |
| Irregular or fuzzy plaque morphology. | 1. Cell monolayer health: Unhealthy or overly confluent cells can result in poorly defined plaques.[9] 2. Overlay viscosity: An improper concentration of the overlay medium (e.g., agarose, methylcellulose) can affect plaque formation. 3. Disturbance during incubation: Moving the plates before the overlay has solidified can cause plaques to smear. | 1. Use healthy, sub-confluent cell monolayers (90-100% confluency). [9] 2. Optimize the concentration of the overlay medium. 3. Allow the overlay to solidify completely before moving the plates. |
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol provides a general framework for assessing the antiviral activity of this compound.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well plates and incubate until they form a confluent monolayer (90-100%).[9][10]
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.[7]
-
Virus Preparation: Dilute the PRV stock in a serum-free medium to a concentration that yields 50-100 PFU/well.[2]
-
Infection:
-
Treatment:
-
Remove the virus inoculum.
-
Add the different dilutions of this compound or the vehicle control to the respective wells.
-
-
Overlay:
-
Prepare an overlay medium (e.g., 0.8% methylcellulose (B11928114) in DMEM with 2% FBS).[11]
-
Gently add the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.[11]
-
Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
-
Cytotoxicity Assay (CCK-8) Protocol
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the plaque reduction assay.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.[8]
Visualizations
Caption: Workflow of a Plaque Reduction Assay.
Caption: Troubleshooting Logic for Plaque Reduction Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of nitazoxanide against pseudorabies virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Prv-IN-1 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prv-IN-1 in their experiments. The content is designed to directly address specific issues that may be encountered, with a focus on optimizing treatment duration for optimal results.
FAQs: this compound General Information
Q1: What is this compound?
A1: this compound, also referred to as compound c14, is a potent and selective inhibitor of the pseudorabies virus (PRV). It has demonstrated significant anti-PRV activity with a high degree of safety in cell-based assays.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is designed to target and inhibit the PRV DNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] By inhibiting this enzyme, this compound effectively halts the proliferation of the virus. The development of this compound was guided by its structural similarity to inhibitors of the herpes simplex virus 1 (HSV-1) DNA polymerase, which shares a high degree of sequence and structural similarity with the PRV DNA polymerase.[1][2]
Q3: What are the key potency and cytotoxicity values for this compound?
A3: The following table summarizes the key in vitro parameters for this compound (compound c14) as determined in PK15 cells.[1][2]
| Parameter | Value | Cell Line |
| EC50 (50% effective concentration) | 14 pM | PK15 |
| CC50 (50% cytotoxic concentration) | 343.7 µM | PK15 |
| Selectivity Index (SI = CC50/EC50) | >2.45 x 10^7 | PK15 |
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide addresses common issues researchers may face when determining the optimal treatment duration for this compound in their experiments.
Q1: My this compound treatment shows inconsistent antiviral activity. What are the possible reasons and how can I troubleshoot this?
A1: Inconsistent results in antiviral assays can stem from several factors. Here is a systematic approach to identify and resolve the issue:
-
Cell Health and Density:
-
Problem: Cells that are unhealthy, too confluent, or have been passaged too many times can exhibit altered susceptibility to both the virus and the compound.
-
Solution: Ensure you are using a consistent and healthy cell stock with a low passage number. Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
-
Virus Titer and Multiplicity of Infection (MOI):
-
Problem: Variations in the virus titer can lead to inconsistent MOI between experiments, significantly affecting the apparent efficacy of this compound.
-
Solution: Always use a freshly titered virus stock. Perform a virus titration assay (e.g., plaque assay or TCID50) to accurately determine the virus concentration before each experiment.
-
-
Compound Stability and Handling:
-
Problem: this compound, like many small molecules, can degrade if not stored or handled properly.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Timing of Treatment:
-
Problem: The timing of this compound addition relative to virus infection is critical. Its effect is likely most pronounced during the viral replication phase.
-
Solution: To determine the optimal window for treatment, perform a time-of-addition experiment (see Experimental Protocols section). This will help pinpoint the stage of the viral life cycle most sensitive to this compound.
-
Q2: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?
A2: While this compound has a high selectivity index, cell-line-specific toxicity can occur.
-
Confirm with a Cytotoxicity Assay:
-
Action: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on uninfected cells treated with a range of this compound concentrations that you are using in your antiviral assays. This will confirm the CC50 in your specific cell line and experimental conditions.
-
-
Adjust Treatment Duration and Concentration:
-
Action: If cytotoxicity is confirmed, consider reducing the treatment duration or the concentration of this compound. A time-of-addition experiment can help identify a shorter, effective treatment window that minimizes toxicity.
-
-
Solubility Issues:
-
Problem: Poor solubility of the compound in the culture medium can lead to precipitation, which can be toxic to cells or interfere with assay readouts.
-
Solution: Ensure that the final concentration of DMSO (or other solvent) in the culture medium is not toxic to your cells (typically ≤ 0.5%). When diluting the compound, add it to the medium with gentle mixing to ensure it is fully dissolved.
-
Q3: The antiviral effect of this compound diminishes with longer incubation times. Why is this happening?
A3: This could be due to several factors:
-
Compound Metabolism or Degradation:
-
Problem: The compound may be metabolized by the cells or degrade in the culture medium over time, leading to a decrease in its effective concentration.
-
Solution: Consider a protocol that involves replenishing the medium with fresh this compound at specific intervals during a long-term experiment.
-
-
Viral Breakthrough:
-
Problem: If the initial viral load is very high, or if the compound only partially inhibits replication, the virus may eventually overcome the inhibitory effect.
-
Solution: Ensure you are using an appropriate MOI. A lower MOI may be more sensitive to the effects of the inhibitor over time.
-
Experimental Protocols
Protocol 1: Time-of-Addition Assay to Determine Optimal Treatment Window
This assay helps to determine the specific stage of the pseudorabies virus replication cycle that is inhibited by this compound, thereby defining the optimal treatment duration.
Materials:
-
PK15 cells (or other susceptible cell line)
-
Complete cell culture medium
-
Pseudorabies virus (PRV) stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Method for quantifying viral yield (e.g., plaque assay, qPCR, or CPE reduction assay)
Procedure:
-
Cell Seeding: Seed PK15 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Virus Infection:
-
Aspirate the culture medium from the cells.
-
Infect the cells with PRV at a predetermined MOI (e.g., 0.1 or 1) in a small volume of serum-free medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption. This is considered Time 0.
-
-
Time-of-Addition:
-
After the 1-hour adsorption period, wash the cells with PBS to remove unadsorbed virus and add fresh complete culture medium.
-
Add a fixed, effective concentration of this compound (e.g., 5-10 times the EC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
Include a "no-drug" virus control and a "no-virus" cell control.
-
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours), ensuring the total incubation time from infection is consistent across all wells.
-
Quantification of Viral Yield: At the end of the incubation period, collect the supernatant or cell lysate and quantify the viral yield using your chosen method.
-
Data Analysis: Plot the viral yield as a percentage of the no-drug control against the time of compound addition. The time point at which the addition of this compound no longer reduces the viral yield indicates the end of the time window during which the compound is effective.
Visualizations
Caption: Mechanism of action of this compound, inhibiting PRV DNA polymerase.
Caption: Workflow for optimizing this compound treatment duration.
References
Technical Support Center: Troubleshooting Unexpected Results in Prv-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prv-IN-1. The content is designed to address specific issues that may be encountered during experiments involving this novel agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an experimental small molecule inhibitor designed to be delivered by a modified Pseudorabies virus (PRV) for targeted cancer therapy. The PRV vector is engineered to selectively replicate in tumor cells, leading to the localized expression of this compound, which is hypothesized to inhibit key signaling pathways involved in tumor growth and immune evasion, such as the PD-1/PD-L1 axis.[1][2]
Q2: My cells are showing high levels of toxicity even at low concentrations of the this compound virus. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Firstly, the inherent sensitivity of your chosen cell line to PRV infection should be considered. Some cell lines are more susceptible to viral-induced cell death, independent of the inhibitor's action.[2] Secondly, the concentration of the organic solvent, such as DMSO, used to prepare any supplementary this compound small molecule (if used alongside the viral vector) may be too high, leading to solvent toxicity. It is crucial to keep the final solvent concentration below 0.5% (v/v) in your cell culture medium.
Q3: I am not observing the expected level of inhibition of my target pathway after treating the cells with the this compound virus. What are the possible reasons?
This could be due to inefficient viral transduction or low expression of the this compound inhibitor. Verify the viral titer and transduction efficiency in your specific cell line using a reporter gene (e.g., GFP) if available on the viral vector. Additionally, the inhibitor itself might be unstable in the cellular environment or rapidly metabolized. It is also possible that the target protein is not highly expressed in your cell model.
Q4: How can I confirm that the observed phenotype is due to the this compound inhibitor and not an off-target effect of the PRV vector?
To distinguish between the effects of the inhibitor and the virus, it is essential to include proper controls in your experiments. A key control is an "empty" PRV vector that does not contain the this compound inhibitor. Comparing the cellular response to the this compound virus versus the empty virus will help isolate the effects of the inhibitor.[3]
Troubleshooting Guides
Issue 1: Inconsistent Viral Titer and Transduction Efficiency
| Possible Cause | Suggested Solution |
| Improper virus storage | Aliquot viral stocks to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Cell confluence | Ensure optimal cell density at the time of infection. Both too low and too high confluency can affect transduction efficiency. |
| Presence of inhibitory factors in serum | Some serum batches can contain factors that inhibit viral entry. Test different serum lots or consider reducing the serum concentration during infection. |
| Cell line-specific resistance | Some cell lines may have intrinsic resistance to PRV infection. Confirm the expression of the appropriate viral entry receptors on your cells. |
Issue 2: Sub-optimal Inhibitor Efficacy
| Possible Cause | Suggested Solution |
| Low inhibitor expression | Optimize the multiplicity of infection (MOI) to ensure sufficient delivery of the inhibitor-encoding gene. |
| Inhibitor instability | Perform a time-course experiment to assess the stability of the inhibitor's effect. Consider using a proteasome inhibitor as a control to see if this compound is being rapidly degraded. |
| Target mutation or low expression | Sequence the target gene in your cell line to check for mutations that might affect inhibitor binding. Quantify the target protein expression level by Western blot or flow cytometry. |
| Redundant signaling pathways | The targeted pathway may have compensatory mechanisms. Investigate alternative signaling pathways that might be activated upon inhibition of the primary target. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Suggested Solution |
| Innate immune response to the virus | The PRV vector can trigger an innate immune response in cells, leading to changes in gene expression unrelated to the inhibitor. Use an empty virus control to identify these effects.[2] |
| Broad activity of the inhibitor | The this compound inhibitor may have off-target activities. If a purified small molecule version of this compound is available, perform a kinase panel screen to assess its selectivity. |
| Cellular stress response | High viral loads can induce cellular stress, leading to pleiotropic effects. Perform a dose-response experiment to find the optimal MOI that balances efficacy and toxicity. |
Experimental Protocols
Protocol 1: Determination of Viral Titer (TCID50 Assay)
-
Seed 96-well plates with a permissive cell line (e.g., HEK293T) at a density that will result in 90-100% confluency the next day.
-
On the day of the assay, prepare 10-fold serial dilutions of your this compound viral stock in serum-free medium.
-
Remove the growth medium from the cells and infect each well with 100 µL of the corresponding viral dilution. Include a "cells only" negative control.
-
Incubate the plates at 37°C for 4-7 days.
-
Assess the cytopathic effect (CPE) in each well.
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
Protocol 2: Western Blot Analysis of Target Inhibition
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the this compound virus at the desired MOI. Include an empty virus control and an untreated control.
-
At the desired time points (e.g., 24, 48, 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target of interest (and its phosphorylated form, if applicable) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Enhanced Anti-Tumor Response Elicited by a Novel Oncolytic Pseudorabies Virus Engineered with a PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Anti-Tumor Response Elicited by a Novel Oncolytic Pseudorabies Virus Engineered with a PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Impact of serum concentration on Prv-IN-1 activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Prv-IN-1, a potent inhibitor of the pseudorabies virus (PRV). A primary focus of this guide is to address the potential impact of serum concentration on the in vitro activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel antiviral agent that has demonstrated significant potency against the pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily. While specific studies on this compound's precise molecular target are ongoing, like many antiviral nucleoside analogs, it is hypothesized to interfere with the viral replication cycle. This cycle involves attachment to the host cell, entry, translocation of the viral capsid to the nucleus, replication of the viral DNA, assembly of new virions, and finally, egress from the cell. This compound likely inhibits a critical step in this process, such as viral DNA replication.
Q2: I am observing a higher EC50 value for this compound in my cell-based assays than what is reported in the literature. What could be the cause?
A common reason for discrepancies in EC50 values is a phenomenon known as the "serum shift." This occurs when components in the cell culture medium, particularly proteins in Fetal Bovine Serum (FBS), bind to the investigational compound. This binding reduces the concentration of the free, unbound drug that is available to exert its antiviral effect, leading to a higher apparent EC50 value. It is crucial to compare the serum concentration used in your assay with that reported in the literature.
Q3: How does serum concentration affect the activity of this compound?
The extent to which serum proteins bind to a drug can significantly impact its in vitro potency. Only the unbound fraction of a drug is free to diffuse across cell membranes and interact with its molecular target. When the concentration of serum in the assay medium is increased, more this compound may become bound to proteins like albumin, thereby decreasing its effective concentration and antiviral activity.
Q4: What is the recommended serum concentration for in vitro assays with this compound?
The optimal serum concentration depends on the experimental objective:
-
For mechanistic studies or primary screening: It is often advisable to use the lowest serum concentration that maintains the health and viability of the host cells (e.g., 0.5% to 2% FBS). This minimizes the confounding effects of protein binding and provides an EC50 value that is closer to the intrinsic potency of the compound.
-
For studies aiming to mimic physiological conditions: A higher serum concentration, such as 10% FBS, may be more appropriate. However, it is critical to be aware of the potential for a serum shift and to consistently report the serum percentage along with the results.
Troubleshooting Guide
Issue: High variability in this compound EC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Concentration | Ensure the same concentration and lot of serum (e.g., FBS) is used across all experiments. Document the serum details for each assay. |
| Different Serum Lots | If using a new lot of serum, it is advisable to re-validate the assay and compare the results with the previous lot. Serum composition can vary between lots. |
| Cell Health and Density | Ensure that the host cell monolayer is confluent and healthy at the time of infection. Variations in cell density can affect viral plaque formation and, consequently, the EC50 value. |
| Virus Titer | Use a consistent and accurately determined virus titer for all assays. The number of plaque-forming units (PFU) per well should be within a countable range (typically 30-100). |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining this compound EC50
This assay is a standard method for evaluating the efficacy of antiviral compounds against lytic viruses like PRV.
Materials:
-
Confluent monolayer of a susceptible cell line (e.g., Vero or PK-15 cells) in 24-well plates.
-
Pseudorabies virus (PRV) stock of known titer.
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM) with a specified concentration of FBS.
-
Semi-solid overlay medium (e.g., medium with methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to achieve a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium. Include a vehicle control (medium with DMSO) and a no-drug control.
-
Virus Preparation: Dilute the PRV stock in serum-free medium to a concentration that will yield 30-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Add the diluted virus to each well (except for the cell control wells) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation, remove the virus inoculum and add the different concentrations of this compound (and controls) to the respective wells.
-
Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay and stain the cells with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Serum Shift Assay
This assay quantifies the impact of serum protein binding on the antiviral activity of this compound.
Procedure:
-
Perform the Plaque Reduction Assay (as described above) in parallel using cell culture media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Determine the EC50 value of this compound for each serum concentration.
-
Calculate the "fold shift" in EC50 by dividing the EC50 value at a higher serum concentration by the EC50 value at the lowest serum concentration.
Data Presentation
Table 1: Hypothetical Results of a this compound Serum Shift Assay
| Serum Concentration (%) | EC50 (nM) | Fold Shift (relative to 0.5% serum) |
| 0.5 | 15 | 1.0 |
| 2 | 35 | 2.3 |
| 5 | 78 | 5.2 |
| 10 | 155 | 10.3 |
Visualizations
Caption: Overview of the Pseudorabies Virus (PRV) replication cycle in a host cell.
Caption: Workflow for a plaque reduction assay to determine antiviral EC50.
Caption: Troubleshooting logic for variable this compound EC50 results.
Best practices for storing and handling Prv-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides best practices for the storage and handling of Prv-IN-1, an anti-pseudorabies virus (PRV) agent. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as compound c14, is a potent inhibitor of pseudorabies virus (PRV) replication. It has demonstrated significant antiviral activity in cell-based assays.[1][2]
Q2: What is the mechanism of action of this compound?
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, it was developed based on inhibitors of the herpes simplex virus type 1 (HSV-1) DNA polymerase.[1][2] Given the high degree of similarity between the DNA polymerases of PRV and HSV-1, it is hypothesized that this compound targets the PRV DNA polymerase, thereby inhibiting viral genome replication.[1][2]
Q3: What are the key quantitative parameters of this compound?
The following table summarizes the reported efficacy and cytotoxicity of this compound.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 14 pM | PK-15 | PRV-TJ | [1][2] |
| CC50 | 343.7 µM | PK-15 | N/A | [1][2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Storage of Solid Compound:
| Condition | Recommendation |
| Temperature | Store at room temperature. |
| Light | Store in a dark place, protected from light. |
| Moisture | Store in a dry place. |
Note: While the supplier suggests room temperature storage in the continental US, conditions may vary elsewhere. For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier.
Preparation and Storage of Stock Solutions:
| Solvent | Recommended Concentration | Storage Temperature | Stability |
| DMSO | 10 mM | -20°C or -80°C | Information not available. Prepare fresh for best results. |
| Ethanol | Information not available | -20°C or -80°C | Information not available. Prepare fresh for best results. |
It is common practice to dissolve compounds of this nature in a polar aprotic solvent like DMSO.
General Handling Precautions:
As a potent antiviral compound, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Avoid Inhalation: Avoid inhaling the powder.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent antiviral activity | - Compound degradation due to improper storage. - Inaccurate serial dilutions. - Cell culture variability. | - Ensure the compound is stored as recommended. - Prepare fresh stock solutions. - Calibrate pipettes and use proper dilution techniques. - Use cells at a consistent passage number and confluency. |
| High cytotoxicity observed at effective concentrations | - Error in calculating the working concentration. - Sensitivity of the cell line. | - Double-check all calculations for dilutions. - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
| Precipitation of the compound in media | - Poor solubility of the compound in aqueous media. - The final concentration of the solvent (e.g., DMSO) is too low. | - Ensure the final concentration of the organic solvent in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced toxicity. - Vortex the stock solution before making dilutions. - If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental setup. |
Experimental Protocols
Anti-Pseudorabies Virus (PRV) Cell-Based Assay:
This protocol is based on the methodology described in the primary literature for this compound.[1][2]
-
Cell Culture:
-
Culture porcine kidney (PK-15) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Antiviral Activity Assay:
-
Seed PK-15 cells in a 96-well plate at a suitable density to reach 80-90% confluency at the time of infection.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with the PRV-TJ strain at a multiplicity of infection (MOI) of 0.1.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plate for 48 hours at 37°C.
-
-
Quantification of Viral Replication (qPCR):
-
After incubation, collect the cell supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Perform quantitative polymerase chain reaction (qPCR) to quantify the number of viral genome copies. Use primers specific for a conserved region of the PRV genome.
-
-
Cytotoxicity Assay:
-
Seed PK-15 cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells (without virus).
-
Incubate for 48 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT or CCK-8 assay.
-
Visualizations
Logical Workflow for this compound Antiviral Assay
Caption: Workflow for assessing the antiviral activity of this compound.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of PRV replication by this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of Prv-IN-1 and Acyclovir in Combating Pseudorabies Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of Prv-IN-1 and the established drug, acyclovir (B1169), against Pseudorabies virus (PRV), a significant pathogen in the swine industry. This document synthesizes available in vitro data, outlines experimental methodologies, and visually represents the proposed mechanisms of action to aid in research and development efforts.
Executive Summary
Pseudorabies virus (PRV) infection, also known as Aujeszky's disease, poses a considerable threat to the global swine industry. While vaccines are available, the development of effective antiviral therapeutics remains a critical area of research. This guide focuses on a comparative analysis of two antiviral compounds: this compound, a novel inhibitor, and acyclovir, a widely used antiviral medication.
This compound has demonstrated remarkable potency against PRV in in vitro studies, with an exceptionally low 50% effective concentration (EC50). Its mechanism is believed to target the PRV DNA polymerase. Acyclovir, a guanosine (B1672433) analog, is a well-established inhibitor of herpesvirus DNA polymerases. However, its efficacy against PRV has shown to be less potent in comparison to its activity against other herpesviruses like Herpes Simplex Virus (HSV).
This comparison guide aims to provide a clear, data-driven overview of the current understanding of these two compounds in the context of PRV infection, highlighting the potential of this compound as a promising candidate for further investigation.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and acyclovir against Pseudorabies virus. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound (c14) | PRV | PK-15 | 14 pM | 343.7 µM | >24,550,000 | [1][2] |
| Acyclovir | PRV | Various | Micromolar range (variable) | High (variable) | Variable | [3] |
| Acyclovir | HSV-1 | Vero | 0.38 ± 0.23 µg/ml | >100 µg/ml | >263 | [4] |
| Acyclovir | HSV-2 | Vero | 0.50 ± 0.32 µg/ml | >100 µg/ml | >200 | [4] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity. EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) represent the concentration of the drug that inhibits viral replication by 50%. CC50 (Cytotoxic Concentration 50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Mechanism of Action
This compound
This compound is a potent, non-nucleoside inhibitor of PRV replication.[1] Its mechanism of action is inferred from its structural similarity to known inhibitors of HSV-1 DNA polymerase.[1] It is hypothesized that this compound directly targets and inhibits the PRV DNA polymerase, an essential enzyme for the replication of the viral genome. This inhibition halts the synthesis of new viral DNA, thereby preventing the production of progeny virions.
Acyclovir
Acyclovir is a synthetic nucleoside analog of guanosine.[5] Its antiviral activity is dependent on its conversion to the active triphosphate form. This conversion is initiated by a viral-encoded thymidine (B127349) kinase (TK), which is much more efficient at phosphorylating acyclovir than the host cell's TK.[5] Once converted to acyclovir triphosphate, it acts as a competitive inhibitor and a substrate for the viral DNA polymerase. Incorporation of acyclovir monophosphate into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[6]
Experimental Protocols
The following are generalized protocols for the key assays used to determine the efficacy and cytotoxicity of antiviral compounds.
Plaque Reduction Assay (for EC50/IC50 Determination)
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus.
Detailed Steps:
-
Cell Seeding: Plate a suitable cell line (e.g., PK-15 or Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a dilution of PRV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% methylcellulose (B11928114) in DMEM) containing the various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.
-
Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin. After fixation, stain the cells with a 0.5% crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the untreated virus control. The EC50/IC50 is then determined using regression analysis.
Cytotoxicity Assay (MTT Assay for CC50 Determination)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.[7][8][9][10]
In Vivo Efficacy
Currently, there is limited publicly available in vivo efficacy data for this compound against PRV.
For acyclovir, in vivo studies in rabbits experimentally infected with PRV have shown that intramuscular injections of the drug did not prevent the onset of clinical signs or reduce viral shedding.[3] However, in the same study, acyclovir treatment did appear to reduce the recovery of the virus from the lungs of the treated animals.[3] It is important to note that the efficacy of acyclovir can be highly dependent on the animal model and the specific herpesvirus being studied.[3][11][12][13][14]
Discussion and Future Directions
The available in vitro data clearly indicate that this compound is an exceptionally potent inhibitor of PRV replication, with a selectivity index orders of magnitude greater than that of acyclovir against other herpesviruses. This suggests that this compound has a very wide therapeutic window in a cell culture setting. The proposed mechanism of targeting the viral DNA polymerase is a validated strategy for anti-herpesvirus drug development.
Acyclovir, while a cornerstone in the treatment of human herpesvirus infections, demonstrates weaker activity against PRV. This may be due to less efficient phosphorylation by the PRV thymidine kinase or a lower affinity of the activated drug for the PRV DNA polymerase.
The significant disparity in in vitro potency highlights this compound as a highly promising lead compound for the development of a novel anti-PRV therapeutic. However, the lack of in vivo data for this compound is a critical gap that needs to be addressed. Future research should focus on:
-
In vivo efficacy studies: Evaluating the efficacy of this compound in a relevant animal model of PRV infection is the next logical step. These studies should assess the impact of the compound on clinical signs, viral replication, and mortality.
-
Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its safety profile in animal models.
-
Direct comparative studies: To provide a definitive comparison, this compound and acyclovir should be evaluated head-to-head in the same in vitro and in vivo experimental systems.
-
Mechanism of action confirmation: Further biochemical and genetic studies are required to definitively confirm that the PRV DNA polymerase is the direct target of this compound and to elucidate the precise molecular interactions.
References
- 1. Design of the Inhibitors for Pseudorabies Virus Replication by Reinforcement Learning from HSV-1 DNA Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acyclovir treatment of cutaneous herpes in guinea pigs and herpes encephalitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyclovir - a review of the preclinical and early clinical data of a new antiherpes drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel animal model for evaluating topical efficacy of antiviral agents: flux versus efficacy correlations in the acyclovir treatment of cutaneous herpes simplex virus type 1 (HSV-1) infections in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of topical acyclovir monophosphate, acyclovir, or penciclovir in orofacial HSV-1 infections of mice and genital HSV-2 infections of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prv-IN-1 and Other Pseudorabies Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prv-IN-1, a potent inhibitor of the pseudorabies virus (PRV), with other notable antiviral agents. The information presented herein is intended to assist researchers in making informed decisions for their antiviral research and development programs.
Executive Summary
This compound has emerged as a highly potent and selective inhibitor of pseudorabies virus replication. Developed through reinforcement learning from inhibitors of the herpes simplex virus 1 (HSV-1) DNA polymerase, this compound exhibits picomolar efficacy. This guide compares the performance of this compound with other known PRV inhibitors, including direct-acting antivirals and host-targeting agents. The comparative data on antiviral potency, cytotoxicity, and selectivity are summarized to provide a clear overview of the therapeutic potential of these compounds.
Data Presentation: Quantitative Comparison of PRV Inhibitors
The following tables summarize the antiviral activity (EC50/IC50), cytotoxicity (CC50), and selectivity index (SI) of this compound and other selected PRV inhibitors. The data has been compiled from various in vitro studies.
| Inhibitor | Class | EC50/IC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | DNA Polymerase Inhibitor | 14 pM [1] | 343.7 µM [1] | ~24,550,000 |
| PNU-183792 | DNA Polymerase Inhibitor | 100 pM | 45.2 µM | ~452,000 |
| Brincidofovir | Nucleotide Analog | 0.5439 µM[2] | High (SI: 26.3–3937.2)[3] | Varies |
| Acyclovir | Nucleoside Analog | 110.4 µM (variant strain)[2] | >600 µM | >5.4 |
| Napyradiomycin A4 | Natural Product | 2.056 µM | 30.806 µM | 14.98 |
| Piceatannol | Natural Product | 0.0307 mg/mL | 0.1129 mg/mL[4] | 3.68[4] |
| Emodin | Natural Product | 0.127 mg/mL[5] | 0.7005 mg/mL[5] | 5.52[5] |
| Olaparib | PARP1 Inhibitor | Not directly antiviral | Not reported for PRV | Not applicable |
| Ribavirin | Nucleoside Analog | 58.032 µM | >163.9 µM | >2.82 |
Note: EC50 and IC50 values represent the concentration of the inhibitor required to reduce viral activity by 50%. CC50 is the concentration that causes a 50% reduction in cell viability. A higher Selectivity Index (SI) indicates a more favorable safety profile.
Mechanism of Action and Signaling Pathways
The inhibitors discussed in this guide employ diverse mechanisms to thwart PRV replication. These can be broadly categorized as direct inhibition of viral components or modulation of host cellular pathways.
Direct-Acting Antiviral Mechanisms
DNA Polymerase Inhibition: this compound and its precursor PNU-183792 are non-nucleoside inhibitors that target the PRV DNA polymerase, an enzyme critical for the replication of the viral genome. The high sequence similarity between the PRV and HSV-1 DNA polymerases has enabled the successful repurposing of HSV-1 inhibitors against PRV. Acyclovir, a nucleoside analog, also targets the viral DNA polymerase but requires activation by the viral thymidine (B127349) kinase.
Figure 1: Mechanism of PRV DNA Polymerase Inhibitors.
Host-Targeting Antiviral Mechanisms
Innate Immune Response Modulation (cGAS-STING Pathway): Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, such as Olaparib, indirectly inhibit PRV replication by inducing a DNA damage response that activates the cGAS-STING pathway. This signaling cascade leads to the production of type I interferons and other antiviral molecules, creating an antiviral state within the host cell.
Figure 2: cGAS-STING Pathway Activation by PARP1 Inhibitors.
NF-κB Pathway Modulation: PRV infection can trigger the NF-κB signaling pathway through a DNA damage response, which can have antiviral effects. Some natural products, like resveratrol, have been shown to inhibit PRV by modulating the NF-κB pathway.
Figure 3: NF-κB Pathway Modulation by PRV and Inhibitors.
Inhibition of Viral Gene and Protein Expression: Natural products like Piceatannol and Emodin have been shown to inhibit PRV replication by downregulating the expression of essential viral genes (e.g., IE180, EP0, gB, gD) and subsequent viral protein synthesis[4][5][6][7].
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an inhibitor that reduces the number of viral plaques by 50% (EC50).
Workflow:
Figure 4: Workflow for Plaque Reduction Assay.
Detailed Methodology:
-
Cell Culture: Seed PK-15 cells (a porcine kidney cell line) in 6-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a dilution of PRV calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Inhibitor Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for plaque development.
-
Staining and Counting: Fix the cells with 10% formalin and stain with a 0.5% crystal violet solution. Count the number of visible plaques.
-
Data Analysis: The EC50 is calculated as the concentration of the inhibitor that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Workflow:
Figure 5: Workflow for MTT Cytotoxicity Assay.
Detailed Methodology:
-
Cell Seeding: Plate PK-15 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The CC50 value is determined as the compound concentration that reduces the absorbance by 50% compared to untreated control cells.
Conclusion
This compound demonstrates exceptional potency and a remarkable selectivity index, positioning it as a highly promising lead compound for the development of novel anti-PRV therapeutics. Its mechanism of action as a DNA polymerase inhibitor is well-defined. While other inhibitors show efficacy against PRV, their potency and safety profiles vary significantly. Natural products like Piceatannol and Emodin offer alternative mechanisms but with lower potency compared to this compound. Host-targeting agents like PARP1 inhibitors represent an innovative approach, though their direct antiviral efficacy and potential for off-target effects require further investigation. This comparative guide provides a foundation for researchers to strategically select and evaluate PRV inhibitors for future studies.
References
- 1. Pseudorabies Virus Infection Triggers NF-κB Activation via the DNA Damage Response but Actively Inhibits NF-κB-Dependent Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Piceatannol as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin as an Inhibitor of PRV Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Emodin as an Inhibitor of PRV Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-reactivity of Prv-IN-1 with other Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral agent Prv-IN-1, focusing on its known efficacy against Pseudorabies virus (PRV) and the scientific basis for its potential cross-reactivity with other members of the Herpesviridae family. This compound is a potent and selective inhibitor of PRV, and emerging data on the structural similarities among herpesvirus DNA polymerases suggest a broader potential antiviral spectrum.
Mechanism of Action
This compound targets the viral DNA polymerase, an essential enzyme for the replication of the viral genome. DNA polymerase is a highly conserved enzyme within the Herpesviridae family, making it a prime target for broad-spectrum antiviral drugs. The high degree of sequence and structural similarity between the DNA polymerase of Pseudorabies virus (PRV) and Herpes Simplex Virus 1 (HSV-1) provides a strong rationale for the potential cross-reactivity of inhibitors targeting this enzyme.[1][2] In fact, a known inhibitor of HSV-1 DNA polymerase, PNU-183792, has demonstrated potent activity against PRV, further supporting this hypothesis.[1][2]
Caption: Signaling pathway of this compound viral inhibition.
Comparative Antiviral Activity
This compound has demonstrated significant potency against Pseudorabies virus in in vitro studies. The following table summarizes the available quantitative data. Information regarding its activity against other herpesviruses is not yet publicly available and represents a critical area for future investigation.
| Virus Family | Virus | Compound | EC50 | CC50 | Selectivity Index (SI) | Cell Line | Reference |
| Alphaherpesvirinae | Pseudorabies Virus (PRV) | This compound | 14 pM | 343.7 µM | >24,550,000 | PK-15 | [3] |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Alphaherpesvirinae | Herpes Simplex Virus 2 (HSV-2) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Alphaherpesvirinae | Varicella-Zoster Virus (VZV) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Betaherpesvirinae | Cytomegalovirus (CMV) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Betaherpesvirinae | Human Herpesvirus 6 (HHV-6) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antiviral activity and cross-reactivity of this compound.
Plaque Reduction Assay for EC50 Determination
This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Caption: Workflow for Plaque Reduction Assay.
Methodology:
-
Cell Culture: Seed susceptible cells (e.g., Vero for HSV-1/2, PK-15 for PRV) in 6-well plates and grow to confluence.
-
Compound Dilution: Prepare a series of dilutions of this compound in a suitable cell culture medium.
-
Virus Preparation: Dilute the herpesvirus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the diluted virus with each concentration of this compound for 1 hour at 37°C. Subsequently, infect the confluent cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, depending on the virus, until distinct plaques are visible.
-
Staining and Counting: Fix the cells with a solution of 10% formaldehyde (B43269) and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Caption: Workflow for CPE Inhibition Assay.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.
-
Infection: Infect the cells with the target herpesvirus at a multiplicity of infection (MOI) that causes complete cell death in 3-5 days.
-
Incubation: Incubate the plates at 37°C until 80-100% cytopathic effect is observed in the virus control wells.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of protection against the compound concentration.
Conclusion and Future Directions
This compound is a highly potent inhibitor of Pseudorabies virus, targeting the viral DNA polymerase. The significant homology between the DNA polymerases of different herpesviruses, particularly within the alpha-herpesvirus subfamily, strongly suggests that this compound may exhibit cross-reactive antiviral activity against other important human pathogens like HSV-1 and HSV-2.
Further research is imperative to experimentally validate the cross-reactivity of this compound against a panel of human herpesviruses. Such studies, employing the standardized assays detailed in this guide, will be crucial in determining the full therapeutic potential of this promising antiviral compound. The high selectivity index observed for this compound against PRV suggests a favorable safety profile, making it an attractive candidate for further development.
References
A Head-to-Head Comparison of Prv-IN-1 and Ganciclovir: Potency, Selectivity, and Mechanisms Against Herpesviruses
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-pseudorabies virus (PRV) agent, Prv-IN-1, and the established anti-human cytomegalovirus (HCMV) drug, ganciclovir (B1264). This report details their respective antiviral activities, mechanisms of action, and the experimental frameworks used to evaluate them.
While this compound and ganciclovir target different members of the Herpesviridae family, a comparative analysis of their pharmacological profiles offers valuable insights into the development of antiviral therapies. Both PRV and HCMV are DNA viruses that can cause significant disease in their respective hosts, and understanding the nuances of their inhibitors can inform future drug design and discovery efforts.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following table summarizes the key quantitative data for this compound and ganciclovir, highlighting their potency and selectivity against their primary viral targets.
| Compound | Virus Target | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| This compound | Pseudorabies Virus (PRV) | PK15 | 14 pM[1][2] | 343.7 µM[1][2] | >24,550,000 |
| Ganciclovir | Human Cytomegalovirus (HCMV) | MRC-5 | 0.6 - 7.0 µM[3] | >20 mg/L (~78 µM) | >11 - 130 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Mechanism of Action
This compound: A Potent Inhibitor of Pseudorabies Virus DNA Polymerase
This compound is a novel and highly potent inhibitor of pseudorabies virus (PRV) replication.[1][2] Its mechanism of action is the inhibition of the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[2][4] The high degree of sequence and structural similarity between the PRV DNA polymerase and the herpes simplex virus 1 (HSV-1) DNA polymerase was the basis for the discovery of this compound through reinforcement learning from known HSV-1 inhibitors.[1][2]
Ganciclovir: A Chain Terminating Inhibitor of HCMV DNA Synthesis
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine (B1662781) that is a cornerstone in the treatment of HCMV infections.[3][5] Its antiviral activity is dependent on its conversion to the active triphosphate form. This process is initiated by the HCMV-encoded protein kinase UL97, which phosphorylates ganciclovir to its monophosphate form.[5] Cellular kinases then further phosphorylate it to the diphosphate (B83284) and triphosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[1][4][5]
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
-
Cell Seeding: Plate a suitable host cell line (e.g., PK15 for PRV, MRC-5 for HCMV) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add a growth medium containing serial dilutions of the test compound (e.g., this compound or ganciclovir).
-
Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 3-5 days for PRV, 7-14 days for HCMV).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT or similar viability assays)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Seed the host cell line in 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 3-14 days).
-
Viability Reagent: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to each well.
-
Signal Measurement: After a short incubation with the reagent, measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Discussion and Conclusion
This head-to-head comparison reveals that this compound is an exceptionally potent and selective inhibitor of pseudorabies virus, with an EC50 in the picomolar range and a selectivity index exceeding 24 million.[1][2] This remarkable profile suggests it is a highly promising candidate for further development as a therapeutic agent for PRV infections. Its mechanism of action, targeting the viral DNA polymerase, is a well-validated strategy for anti-herpesvirus drugs.[2][4]
Ganciclovir, while a stalwart in the clinic for HCMV, exhibits significantly lower potency and selectivity compared to this compound against its respective target.[3] Its EC50 values are in the micromolar range, and its selectivity index is considerably lower, which is consistent with its known side effects, such as myelosuppression.[3] The requirement for activation by a viral kinase is a key feature of ganciclovir's mechanism, contributing to its selectivity, albeit to a lesser extent than this compound.[5]
The stark difference in potency and selectivity between these two compounds underscores the potential for modern drug discovery techniques, such as the reinforcement learning approach used for this compound, to identify novel antiviral agents with significantly improved therapeutic windows. While ganciclovir remains a critical tool for managing HCMV, the profile of this compound provides a compelling benchmark for the development of next-generation anti-herpesvirus therapies. Further studies are warranted to explore the potential of this compound and similar compounds against a broader range of herpesviruses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of the Inhibitors for Pseudorabies Virus Replication by Reinforcement Learning from HSV-1 DNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Holdings: Design of the Inhibitors for Pseudorabies Virus Replication by Reinforcement Learning from HSV‑1 DNA Polymerase Inhibitors :: Kabale University Library Catalog [library.kab.ac.ug]
Comparative Safety Profile of Prv-IN-1: An In-Depth Analysis for Researchers
For drug development professionals and researchers seeking novel antiviral agents, a thorough understanding of a compound's safety profile is paramount. This guide provides a comparative analysis of the safety of Prv-IN-1, a potent inhibitor of the pseudorabies virus (PRV), against other known anti-PRV agents. The available data, while preliminary, suggests a favorable therapeutic window for this compound, warranting further investigation.
Executive Summary
This compound has demonstrated remarkable potency against the pseudorabies virus, with a 50% effective concentration (EC50) of 14 pM.[1] Coupled with a 50% cytotoxic concentration (CC50) of 343.7 μM, this indicates a high selectivity index, suggesting a promising initial safety margin.[1] However, comprehensive preclinical safety data, including genotoxicity, cardiovascular safety, and in vivo toxicity studies, are not yet publicly available. This guide synthesizes the known information on this compound and compares it with the safety profiles of established and experimental anti-PRV compounds, including Acyclovir, Valpromide, Brincidofovir, and several natural compounds.
In Vitro Cytotoxicity Comparison
A key initial indicator of a compound's safety is its cytotoxicity in cell-based assays. The CC50 value represents the concentration at which the substance is toxic to 50% of the cells. A higher CC50 value is generally desirable, indicating lower cytotoxicity.
| Compound | CC50 (μM) | Cell Line | Reference |
| This compound | 343.7 | Not Specified | [1] |
| Acyclovir | >6400 | Vero | [2] |
| Brincidofovir | ~15 | BSC-40 | [3] |
| Quercetin | >104.9 | C8166 | [4] |
| Resveratrol | 509 | Vero | [5] |
| EGCG | Not explicitly defined as CC50, but IC50 for normal cells is 120 µM | WI38 | [6] |
| Valpromide | Data not available | ||
| Myricetin | Data not available |
Note: Direct comparison of CC50 values should be approached with caution due to variations in cell lines and experimental conditions.
Known Safety and Toxicological Profile of Alternatives
A comparative assessment requires understanding the safety limitations of existing and alternative therapies.
-
Acyclovir: A widely used anti-herpesvirus drug, Acyclovir generally has a good safety profile.[7][8] However, it can be associated with neurotoxicity and renal impairment, particularly at high doses.[3][9]
-
Valpromide: A derivative of valproic acid, Valpromide is used as an anticonvulsant and mood stabilizer.[10] Its toxicity profile is linked to its metabolite, valproic acid, which can cause hyperammonemia, hepatotoxicity, and pancreatitis.[11] Delayed toxicity has been observed in cases of overdose.[12]
-
Brincidofovir: This lipid conjugate of cidofovir (B1669016) shows increased potency against various DNA viruses.[13] While it avoids the nephrotoxicity associated with cidofovir, further safety data is needed.
-
Natural Compounds (Quercetin, Myricetin, Resveratrol, EGCG): These flavonoids and polyphenols have demonstrated anti-PRV activity.
-
Quercetin: Generally considered safe for short-term use at doses up to 1 gram daily.[14][15] However, long-term safety at high doses is unknown, and it may have the potential for nephrotoxicity in pre-damaged kidneys and interactions with certain drugs.[9]
-
Myricetin: While showing antioxidant properties, some studies indicate potential pro-oxidative and toxic effects, particularly in the presence of excess copper.[2][16] A 90-day toxicity study in rats established a high No-Observed-Adverse-Effect Level (NOAEL).[17]
-
Resveratrol: Possesses a range of biological activities, but its clinical utility can be limited by its rapid metabolism.[7][18]
-
EGCG: The major catechin (B1668976) in green tea, EGCG is generally well-tolerated.[19] However, high doses, particularly from extracts, have been linked to potential liver toxicity.[20][21]
-
Experimental Protocols: A Foundation for Comparative Studies
To facilitate direct and meaningful comparisons of safety profiles, standardized experimental protocols are essential. Below are generalized methodologies for key in vitro safety assays.
Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[18]
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay): This test assesses the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of treated cells.[1][3][13]
Cardiovascular Safety
hERG Assay: This electrophysiological or binding assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[19]
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for predicting potential on-target and off-target effects. The pseudorabies virus replication cycle involves multiple stages, including attachment, entry, DNA replication, and virion assembly and egress. PRV is known to interact with and manipulate various host cell signaling pathways to facilitate its replication and evade the host immune response. Key pathways include the cGAS-STING, NF-κB, and PI3K/Akt pathways.[4][5]
The precise molecular target of this compound has not yet been publicly disclosed. Identifying this target is a critical next step in fully evaluating its safety profile and understanding its potential for off-target interactions.
Caption: General overview of Pseudorabies Virus replication and interaction with host signaling pathways.
Caption: General experimental workflow for assessing the preclinical safety profile of a compound.
Conclusion and Future Directions
This compound presents as a highly potent anti-PRV agent with a promising initial in vitro safety profile, as indicated by its high selectivity index. However, a comprehensive evaluation of its safety is currently limited by the lack of publicly available data from crucial preclinical studies. To confidently advance this compound in the drug development pipeline, further studies are essential, including:
-
Comprehensive in vitro toxicity screening: Including a panel of different cell lines to assess broad cytotoxicity.
-
Genotoxicity testing: Utilizing standard assays such as the Ames test and in vitro/in vivo micronucleus assays.
-
Cardiovascular safety assessment: An in vitro hERG assay is a critical first step.
-
In vivo toxicology studies: In relevant animal models to determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and establish the No-Observed-Adverse-Effect Level (NOAEL).
-
Mechanism of action and target identification studies: To elucidate the specific viral or host factor targeted by this compound, which will inform potential on-target and off-target effects.
A direct comparison with alternative compounds highlights that while some alternatives have more established safety data, they also come with known liabilities. The favorable preliminary data for this compound underscores the importance of conducting these further preclinical safety assessments to fully characterize its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in safety profiles of anti-herpesvirus medications: a real-world pharmacovigilance study based on the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Insight into the Interaction Mechanism of Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seekingalpha.com [seekingalpha.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Host cellular factors involved in pseudorabies virus attachment and entry: a mini review [frontiersin.org]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Pathogenicity of Highly Virulent Eurasian Genotype II African Swine Fever Virus with MGF505-2R Gene Deletion in Piglets [mdpi.com]
- 14. criver.com [criver.com]
- 15. DMC DeLorean - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Emodin as an Inhibitor of PRV Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potentially “groundbreaking” FDA gene therapy pathway leaves key issues unresolved [clinicaltrialsarena.com]
- 20. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Handling Guidance for Unidentified Compounds in Research
A diligent search for safety and handling information specifically for a compound designated "Prv-IN-1" did not yield a corresponding Safety Data Sheet (SDS) or any related toxicological or handling protocols. The search results were predominantly associated with "Pressure Reducing Valves," also abbreviated as PRV.
This indicates that "this compound" may be an internal, non-standardized designation, a novel compound with limited public documentation, or a typographical error. Handling any chemical without specific safety information is hazardous. The following guide provides a general framework for personal protective equipment (PPE) and safe handling procedures applicable to novel or unidentified chemical compounds in a research and development setting. This information is based on established laboratory safety principles and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Standard Personal Protective Equipment (PPE) for Unknown Chemical Hazards
When the hazards of a substance are not fully known, it is crucial to adopt a conservative approach to PPE, assuming the substance is hazardous. The appropriate level of PPE is determined by the potential routes of exposure (inhalation, ingestion, skin contact, eye contact) and the physical form of the substance (solid, liquid, gas).
Table 1: Recommended Personal Protective Equipment for Handling Novel or Unidentified Compounds
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects eyes from splashes, sprays, and airborne particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[1] Consider double-gloving. | Prevents skin contact with the chemical. The specific glove material should be chosen based on the solvent or chemical class, if known. |
| Body Protection | A laboratory coat (fully buttoned) or a chemical-resistant apron.[1] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A fume hood or other ventilated enclosure is the primary control. If airborne particles or vapors are a risk and engineering controls are insufficient, a respirator (e.g., N95 for particulates, or one with appropriate chemical cartridges) may be necessary, based on a formal risk assessment. | Prevents inhalation of hazardous airborne substances. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Handling and Disposal
A clear, step-by-step operational plan is critical to ensure safety and proper logistical management when working with unknown compounds.
Pre-Handling Operations:
-
Information Gathering: Exhaust all avenues to identify the compound. Check internal databases, contact the source of the material, and verify the chemical name, CAS number, or other identifiers.
-
Risk Assessment: In the absence of specific data, conduct a qualitative risk assessment. Consider the chemical class (if known), the quantity being used, and the nature of the procedure (e.g., heating, vortexing, potential for aerosol generation).
-
Designated Area: Designate a specific area for handling the compound, such as a certified chemical fume hood. Ensure the area is clearly marked.
-
Emergency Preparedness: Locate and ensure the functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available that is appropriate for the physical form and quantity of the substance.
Step-by-Step Handling Protocol:
The following workflow is a general guideline for safely handling a novel or unidentified chemical compound.
Caption: A generalized workflow for the safe handling of chemical compounds of unknown hazard.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with the compound (e.g., pipette tips, gloves, paper towels) must be treated as hazardous waste.
-
Waste Labeling: Collect all waste in a dedicated, sealed, and clearly labeled container. The label should include "Hazardous Waste," the name "this compound" (or other identifier used), the date, and the name of the principal investigator.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on proper waste stream management. Never dispose of chemical waste down the drain.
The Importance of a Safety Data Sheet (SDS)
For any known chemical, the primary source of safety information is the Safety Data Sheet (SDS). It is imperative for researchers to obtain and review the SDS before working with any new substance. An SDS is structured into 16 sections, providing comprehensive information on:
-
Hazards Identification: Includes all warnings and hazard statements.
-
First-Aid Measures: Provides instructions for emergency response.
-
Handling and Storage: Outlines safe handling practices and storage requirements.
-
Exposure Controls/Personal Protection: Details exposure limits and recommends appropriate PPE.
-
Toxicological Information: Describes the potential health effects of exposure.
Given that no information was found for "this compound," it is not possible to provide a signaling pathway diagram or a table of quantitative exposure data. Researchers are strongly advised to confirm the correct identity of the compound before proceeding with any experimental work. The principles outlined above provide a foundation for safe laboratory practice in the face of uncertainty, but they do not replace the critical information contained within a substance-specific Safety Data Sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
